Technical Documentation Center

(3-(Azetidin-1-ylmethyl)phenyl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-(Azetidin-1-ylmethyl)phenyl)methanamine
  • CAS: 926226-62-2

Core Science & Biosynthesis

Foundational

Technical Monograph: Structural & Synthetic Analysis of (3-(Azetidin-1-ylmethyl)phenyl)methanamine

The following technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of (3-(Azetidin-1-ylmethyl)phenyl)methanamine . [1] Executive Summary (3-(Azetidin-1-ylmethyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of (3-(Azetidin-1-ylmethyl)phenyl)methanamine .

[1]

Executive Summary

(3-(Azetidin-1-ylmethyl)phenyl)methanamine (Molecular Formula: C₁₁H₁₆N₂) is a bifunctional building block characterized by a meta-substituted benzene core bearing a primary benzylamine and a tertiary azetidine ring.[1] In modern drug discovery, this scaffold serves as a critical "linker-fragment" designed to introduce metabolic stability and defined vector geometry into lead compounds.[1]

Unlike flexible diethylamine analogs, the azetidine ring significantly reduces the entropic penalty of binding while lowering lipophilicity (LogP), making this molecule a high-value intermediate for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.[1]

Structural Characterization

Physicochemical Profile

The molecule features two distinct nitrogen centers with differentiated basicity and steric environments, allowing for orthogonal functionalization.[1]

PropertyValue / DescriptionSignificance
IUPAC Name 1-[3-(Aminomethyl)phenyl]-N,N-(propane-1,3-diyl)methanamine (Alternative)Defines connectivity.[1]
Molecular Weight 176.26 g/mol Ideal for fragment libraries (Rule of 3 compliant).[1]
Formula C₁₁H₁₆N₂High atom economy.[1]
pKa (Calc.) N1 (Azetidine): ~10.4 N2 (Benzylamine): ~9.3The tertiary azetidine is more basic but sterically hindered; the primary amine is the nucleophilic "warhead."[1]
Topological Polar Surface Area (TPSA) ~29.3 ŲExcellent membrane permeability predicted.[1]
Geometry Meta-substitutionProvides a "kinked" 120° vector, accessing binding pockets unreachable by linear para analogs.[1]
Conformational Analysis

The azetidine ring is a strained, four-membered heterocycle.[1] This strain (~26 kcal/mol) imparts unique properties:

  • Reduced Lone Pair Availability: The bond angles (~90°) increase the s-character of the nitrogen lone pair, modulating basicity compared to acyclic amines.[1]

  • Metabolic Stability: Azetidines are generally more resistant to oxidative dealkylation than diethylamines or pyrrolidines, a key advantage in optimizing DMPK profiles.[1]

Synthetic Pathways[1]

The synthesis of (3-(Azetidin-1-ylmethyl)phenyl)methanamine requires careful orchestration to differentiate the two benzylic positions.[1] The most robust industrial route utilizes a Nitrile Reduction Strategy , ensuring high atom economy and avoiding over-alkylation.[1]

Primary Synthetic Route (Nitrile Reduction)

This pathway utilizes commercially available 3-(bromomethyl)benzonitrile.[1] The nitrile serves as a "masked" primary amine, surviving the initial alkylation step.[1]

Step 1: Nucleophilic Substitution (Sɴ2)

  • Reagents: 3-(Bromomethyl)benzonitrile, Azetidine (HCl salt), K₂CO₃, Acetonitrile (ACN).[1]

  • Conditions: Reflux, 4-6 hours.[1]

  • Mechanism: The azetidine nitrogen acts as the nucleophile, displacing the benzylic bromide.[1] Potassium carbonate scavenges the HBr byproduct.[1]

  • Intermediate: 3-(Azetidin-1-ylmethyl)benzonitrile (CAS: 898771-39-6).[1]

Step 2: Nitrile Reduction

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or Raney Nickel/H₂.[1]

  • Conditions: THF, 0°C to RT (LiAlH₄) or EtOH, 50 psi H₂ (Raney Ni).

  • Outcome: The nitrile is reduced to the primary methylene amine (-CH₂NH₂).[1]

  • Purification: Acid-base extraction is critical here to separate the diamine from neutral byproducts.[1]

Alternative Route (Reductive Amination)

Useful when starting from aldehydes, though prone to polymerization if not controlled.[1]

  • Precursor: Isophthalaldehyde.[1]

  • Process: Monoprotection -> Reductive amination with Azetidine -> Deprotection -> Reductive amination with NH₄OAc.[1]

Synthetic Logic Diagram

The following Graphviz diagram illustrates the logical flow of the Nitrile Reduction Route , highlighting the critical intermediate.

SynthesisPath Start 3-(Bromomethyl) benzonitrile Reagents1 Azetidine / K2CO3 (SN2 Reaction) Start->Reagents1 Inter Intermediate: 3-(Azetidin-1-ylmethyl) benzonitrile Reagents1->Inter Alkylation Reagents2 LiAlH4 or H2/Cat (Reduction) Inter->Reagents2 Product Target: (3-(Azetidin-1-ylmethyl) phenyl)methanamine Reagents2->Product Reduction

Figure 1: Validated synthetic pathway via nitrile intermediate (CAS 898771-39-6).[1]

Experimental Protocols

Protocol A: Synthesis of Intermediate (Nitrile)
  • Setup: Charge a 250 mL round-bottom flask with 3-(bromomethyl)benzonitrile (1.0 eq, 19.6 g) and acetonitrile (100 mL).

  • Base Addition: Add K₂CO₃ (2.5 eq, 34.5 g) followed by Azetidine HCl (1.1 eq, 10.3 g).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo.

  • Extraction: Dissolve residue in DCM, wash with water (2x) and brine. Dry over Na₂SO₄.[1]

  • Yield: Expect ~85-90% of a pale yellow oil.

Protocol B: Reduction to Methanamine[1]
  • Activation: In a dry flask under Argon, suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C.

  • Addition: Dropwise add the nitrile intermediate (from Protocol A) dissolved in THF. Caution: Exothermic.[1]

  • Reduction: Allow to warm to RT and stir for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL).

  • Isolation: Filter the granular precipitate. Acidify filtrate with HCl to form the dihydrochloride salt for stability, or concentrate to obtain the free base oil.[1]

Reactivity & Applications

Chemoselectivity Profile

The molecule contains two amines, but they react differently:[1]

  • Primary Amine (-NH₂): High nucleophilicity, unhindered.[1] Reacts rapidly with acyl chlorides, isocyanates, and aldehydes.[1] This is the "attachment point" for building larger drugs.[1]

  • Tertiary Amine (Azetidine): Sterically hindered and chemically saturated.[1] It acts as a basic handle (for solubility) or a specific receptor interaction point, but it generally does not participate in amide coupling reactions under standard conditions.[1]

Medicinal Chemistry Utility
  • PROTAC Linkers: The rigid phenyl ring combined with the sp³-rich azetidine creates a linker with defined exit vectors, reducing the "floppiness" seen in PEG chains.[1]

  • Fragment-Based Drug Discovery (FBDD):

    • The azetidine acts as a solubilizing group that can also pick up cation-pi interactions in the target protein.

    • The benzylamine allows for rapid "fragment growing" via parallel synthesis (amide coupling).[1]

Reactivity Logic Diagram

Reactivity cluster_0 Primary Amine (-NH2) cluster_1 Azetidine Ring (Tertiary) Target (3-(Azetidin-1-ylmethyl)phenyl)methanamine Rxn1 Amide Coupling (R-COCl / HATU) Target->Rxn1 Rxn2 Reductive Amination (R-CHO / NaBH(OAc)3) Target->Rxn2 Prop1 Salt Formation (Solubility Handle) Target->Prop1 Prop2 Metabolic Stability (vs. Diethylamine) Target->Prop2

Figure 2: Functional divergence between the nucleophilic primary amine and the structural azetidine.[1]

References

  • Synblock Chemical Catalog. (2024). Product Data: 3-(3-(Azetidin-1-ylmethyl)benzoyl)benzonitrile (CAS 898771-39-6).[1] Retrieved from [1]

  • Enamine Building Blocks. (2024). Azetidines in Drug Discovery: Privileged Scaffolds. Retrieved from [1]

  • National Institutes of Health (NIH). (2020).[1] A Single-Step Synthesis of Azetidine-3-amines. J. Org.[1] Chem. Retrieved from

  • Sigma-Aldrich. (2024).[1] Material Safety Data Sheet: 4-(Azetidin-3-yl)benzonitrile hydrochloride. Retrieved from [1]

  • BenchChem. (2025).[1][2] Synthesis of Benzylamine Derivatives from Nitriles. Retrieved from [1]

Sources

Exploratory

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to the 3-Substituted Azetidine Phenyl Methanamine Core Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a cornerstone in modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 3-Substituted Azetidine Phenyl Methanamine Core

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a cornerstone in modern drug discovery.[1][2] Their prominence stems from a unique combination of structural and physicochemical properties. The inherent ring strain and sp3-rich, three-dimensional character of the azetidine ring can confer significant advantages to a drug candidate, including improved metabolic stability, enhanced solubility, and greater conformational rigidity.[1][3] These attributes make the azetidine moiety a highly attractive scaffold for medicinal chemists aiming to optimize pharmacokinetic profiles.[1][4] The presence of this scaffold in several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, underscores its therapeutic relevance and success.[1][3]

This guide focuses on the 3-substituted azetidine phenyl methanamine core, a versatile chemical scaffold centered around the 3-phenylazetidine framework. We will explore its synthesis, derivatization, chemical properties, and applications, providing researchers and drug development professionals with a comprehensive understanding of its utility.

Synthesis and Derivatization Strategies

The construction and functionalization of the azetidine ring have been the subject of extensive research, leading to a variety of robust synthetic methodologies.

Core Synthesis: Constructing the 3-Phenylazetidine Ring

The synthesis of the 3-phenylazetidine core often involves a multi-step intramolecular cyclization strategy. A common and effective route begins with a substituted phenyl methyl cyanide and proceeds through reduction and protection steps to form a suitable precursor for ring closure.[5] This approach provides a reliable pathway to the foundational scaffold, which can then be derivatized.

This protocol, adapted from established literature, outlines a representative synthesis of a 3-phenylazetidine derivative.[5]

  • Step 1: Carboxylation. To a solution of 2-(4-bromophenyl)methyl cyanide in a suitable solvent, add n-butyl lithium followed by ethylchloroformate to yield ethyl-2-(4-bromophenyl)-2-cyano acetate.

  • Step 2: Reduction. Reduce the resulting ester with sodium borohydride to obtain 3-amino-2-(4-bromophenyl)propan-1-ol.[5]

  • Step 3: Protection. React the amino alcohol with a protecting group, such as tert-butoxycarbonyl (Boc) anhydride, in the presence of a base like triethylamine. This yields tert-butyl-2-(4-bromophenyl)-3-hydroxypropyl carbamate.

  • Step 4: Activation of Hydroxyl Group. Treat the protected intermediate with tosyl chloride to form the corresponding toluenesulfonate ester, activating the hydroxyl group for intramolecular substitution.[5]

  • Step 5: Cyclization and Deprotection. Induce ring closure through intramolecular nucleophilic substitution to form the Boc-protected azetidine. Subsequent hydrolysis removes the Boc group, yielding the final 3-(4-bromophenyl)azetidine.[5]

Synthesis of 3-Phenylazetidine start 2-Phenylmethyl cyanide step1 Ethyl-2-phenyl- 2-cyano acetate start->step1 1. n-BuLi 2. ClCOOEt step2 3-Amino-2-phenyl- propan-1-ol step1->step2 NaBH4 step3 Boc-Protected Amino Alcohol step2->step3 Boc Anhydride, Et3N step4 Activated Tosylate Ester step3->step4 Tosyl Chloride step5 N-Boc-3-phenyl- azetidine step4->step5 Cyclization end 3-Phenylazetidine step5->end Hydrolysis

Caption: General workflow for the synthesis of the 3-phenylazetidine core.

Core Derivatization: N-Alkylation via Reductive Amination

The nitrogen atom of the azetidine ring is a prime handle for introducing structural diversity and modulating the molecule's properties.[6] N-alkylation is a fundamental transformation, and reductive amination is a highly selective and widely used method. This technique is often preferred over direct alkylation because it minimizes the risk of over-alkylation, a common side reaction.[6] The process involves the in-situ formation and subsequent reduction of an imine intermediate.

This protocol provides a step-by-step guide for the N-alkylation of a 3-phenylazetidine core using reductive amination.[6]

  • Reaction Setup: Dissolve 3-phenylazetidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M. Add the desired aldehyde, for example, benzaldehyde (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. Caution: Gas evolution may occur. Sodium triacetoxyborohydride is an ideal choice as it is selective for the imine and will not reduce the aldehyde starting material.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the consumption of the starting material by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude product can then be purified using flash column chromatography to yield the desired N-alkylated 3-phenylazetidine.

Reductive Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Phenylazetidine in DCM/DCE B Add Benzaldehyde (1.1 eq) A->B C Stir 1-2h at RT (Imine Formation) B->C D Add NaBH(OAc)3 (1.5 eq) C->D M Monitor by TLC / LC-MS C->M E Stir 4-12h at RT (Reduction) D->E F Quench with aq. NaHCO3 E->F E->M G Extract with Organic Solvent F->G H Purify via Column Chromatography G->H

Caption: Step-by-step workflow for N-alkylation via reductive amination.

Physicochemical and Spectroscopic Data

The chemical data of 3-substituted azetidine phenyl methanamines are crucial for their characterization and application. Below is a summary of key properties for representative compounds.

Table 1: Physicochemical Properties of Representative 3-Phenylazetidine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAReference(s)
3-Phenylazetidine4363-13-7C₉H₁₁N133.191.3[7]
Azetidin-3-yl-phenyl-amineN/AC₉H₁₂N₂148.21N/A[8]
3-Methyl-3-phenyl-azetidine5961-33-1C₁₀H₁₃N147.22N/A[9][10]
Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • ¹H NMR: In the ¹H-NMR spectrum of a 3-substituted azetidine, the methylene protons of the azetidine ring often appear as broadened or complex multiplets due to the ring's conformational dynamics.[11] For N-Boc protected derivatives, characteristic signals for the tert-butyl group appear around δ 1.45 ppm.[4][11] Aromatic protons of the phenyl group typically resonate in the δ 7.2-7.5 ppm region.

  • ¹³C NMR: The carbons of the azetidine ring show characteristic shifts, with the carbons adjacent to the nitrogen appearing in the range of δ 45-65 ppm, depending on substitution. The presence of substituents significantly influences the chemical shifts of the ring carbons.[12]

  • IR Spectroscopy: Infrared spectra typically show characteristic absorption bands for C-H stretching of the aliphatic and aromatic groups. For N-Boc protected compounds, a strong carbonyl (C=O) stretching vibration is observed around 1690-1700 cm⁻¹.[11] N-H stretching bands for the parent amine appear in the 3300-3400 cm⁻¹ region.[13]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which is critical for confirming the elemental composition.[14]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of the azetidine ring make it a valuable "bioisostere" for other common rings like pyrrolidine and piperidine, and a useful replacement for flexible alkyl chains or gem-dimethyl groups.[4] This has led to its incorporation into a wide range of biologically active molecules.

  • Central Nervous System (CNS) Agents: The 3-substituted azetidine scaffold has been explored for its potential in treating CNS disorders. Novel derivatives based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as triple reuptake inhibitors (TRIs) for the treatment of depression.[15]

  • Antimicrobial and Anticancer Activity: Azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][5][16] The rigid structure can help in orienting key pharmacophoric elements for optimal interaction with biological targets.

  • Improving Pharmacokinetic Properties: The primary driver for incorporating the azetidine motif is often the strategic improvement of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Azetidine_PK_Improvement AzetidineCore Azetidine Scaffold Prop1 Increased Solubility Polar nitrogen atom introduces H-bond accepting capability. AzetidineCore->Prop1 Prop2 Enhanced Metabolic Stability Steric hindrance around metabolically labile sites; blocks P450-mediated oxidation. AzetidineCore->Prop2 Prop3 Reduced Lipophilicity (LogP) Favorable for oral absorption and reduced off-target toxicity. AzetidineCore->Prop3 Prop4 Improved Receptor Binding Rigid structure reduces conformational entropy penalty upon binding. AzetidineCore->Prop4 Result Optimized Drug Candidate Prop1->Result Prop2->Result Prop3->Result Prop4->Result

Caption: Role of the azetidine scaffold in enhancing drug-like properties.

Conclusion

The 3-substituted azetidine phenyl methanamine core represents a powerful and versatile scaffold for modern drug discovery. Its synthesis is achievable through well-established chemical transformations, and the azetidine nitrogen provides a convenient point for diversification to explore structure-activity relationships. The inherent properties of the strained four-membered ring—namely its ability to enhance solubility, metabolic stability, and structural rigidity—make it a highly sought-after motif for medicinal chemists. As synthetic methodologies continue to advance, the application of this and other novel azetidine-based cores is expected to grow, paving the way for the development of next-generation therapeutics with optimized efficacy and safety profiles.[1][3]

References

  • BenchChem. (n.d.). Application Note and Protocols for N-Alkylation of 3-Phenylazetidine.
  • Arkat USA. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols.
  • National Institutes of Health. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. Retrieved from [Link]

  • PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
  • Ontosight AI. (n.d.). Azetidine, 3-ethyl-3-phenyl- | Azetidine Chemical Properties Explained.
  • Cheméo. (n.d.). Chemical Properties of Azetidine, 3-methyl-3-phenyl- (CAS 5961-33-1).
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • American Chemical Society. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • National Institutes of Health. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • American Chemical Society. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • PubMed. (2021, June 29). Azetidines of pharmacological interest.
  • RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design.
  • ChemSynthesis. (2025, May 20). azetidin-3-yl-phenyl-amine.
  • National Institutes of Health. (n.d.). 3-Phenylazetidine. PubChem.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Substituted Azetidines.
  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • ResearchGate. (2025, August 6). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents.
  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Guidechem. (n.d.). Azetidine,3-methyl-3-phenyl- 5961-33-1 wiki.
  • The Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • Taylor & Francis. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2′-hydroxyphenyl)azetidin-2-ones: Application of 13C NMR, 1H-13C COSY NMR and mass spectroscopy.

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols using (3-(Azetidin-1-ylmethyl)phenyl)methanamine

Introduction & Molecule Profile[1][2][3] Target Molecule: (3-(Azetidin-1-ylmethyl)phenyl)methanamine Class: Functionalized Benzylamine / Azetidine Scaffold Primary Application: Synthesis of CNS-active compounds, fragment...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

Target Molecule: (3-(Azetidin-1-ylmethyl)phenyl)methanamine Class: Functionalized Benzylamine / Azetidine Scaffold Primary Application: Synthesis of CNS-active compounds, fragment linking, and diversity-oriented synthesis.

This application note details optimized protocols for utilizing (3-(Azetidin-1-ylmethyl)phenyl)methanamine as a nucleophile in reductive amination reactions. This building block is unique due to its dual-nitrogen architecture:

  • Primary Benzylamine: A highly reactive nucleophile for imine formation.[1]

  • Tertiary Azetidine: A strained, four-membered basic heterocycle that serves as a solubility-enhancing handle or pharmacophore, but requires specific handling to prevent ring opening.[1]

Chemical Compatibility Matrix
ParameterCompatibilityTechnical Insight
Acid Sensitivity Moderate The azetidine ring is stable to mild organic acids (AcOH) used in reductive amination but may undergo ring-opening polymerization or hydrolysis under strong aqueous acidic conditions (pH < 2) or high heat.
Nucleophilicity High The primary benzylamine is sterically unencumbered, allowing rapid condensation with aldehydes and ketones.[1]
Reducibility Selective Standard borohydride reagents are safe.[1] Caution: Catalytic hydrogenation (H₂/Pd) poses a risk of debenzylation (cleaving the azetidine-benzyl bond) or hydrogenolytic ring opening.[1]

Mechanistic Logic & Reaction Design[1]

The success of reductive amination with this substrate relies on balancing the formation of the iminium ion while maintaining the integrity of the azetidine ring.[1]

Reaction Pathway[3][4][5][6][7]
  • Condensation: The primary amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to an imine.[1]

  • Activation: Protonation (usually by Acetic Acid) generates the electrophilic iminium species.[1]

  • Reduction: The hydride source (e.g., STAB) selectively reduces the iminium ion to the secondary amine.[1]

Graphviz Pathway Visualization[1]

ReductiveAmination Start Reagents: Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Equilibrium) Hemiaminal->Imine - H2O (Dehydration) Iminium Protonated Iminium Ion Imine->Iminium + H+ (AcOH) RingOpen SIDE REACTION: Azetidine Ring Opening (Strong Acid/Nu-) Imine->RingOpen pH < 2 or High Temp Product Secondary Amine Product Iminium->Product + H- (NaBH(OAc)3)

Figure 1: Mechanistic pathway highlighting the critical iminium reduction step and potential degradation pathways.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Recommended for: 90% of aldehydes and non-hindered ketones.[1] This method (Abdel-Magid) is mild and avoids toxic cyanides.

Reagents:

  • Amine: (3-(Azetidin-1-ylmethyl)phenyl)methanamine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 - 1.6 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv) [Crucial for ketones]

Step-by-Step Procedure:

  • Preparation: In a flame-dried vial, dissolve the Carbonyl (1.0 mmol) and Amine (1.0 mmol) in DCE (5 mL).

  • Imine Formation:

    • For Aldehydes: Stir at Room Temperature (RT) for 15–30 mins.

    • For Ketones: Add AcOH (1.0 equiv) and stir for 1–2 hours. (Magnesium sulfate can be added if imine formation is sluggish).[1]

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in a single portion.

    • Note: Gas evolution is minimal, but ensure the vessel is vented via a needle if sealed.[1]

  • Reaction: Stir at RT under nitrogen.

    • Aldehydes: Typically complete in 1–4 hours.[1]

    • Ketones: May require 12–24 hours.[1]

  • Quench: Carefully add saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 mins to quench borates.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography.

    • Critical: The product has two basic nitrogens.[1] Use DCM:MeOH:NH₄OH (90:10:[1]1) or DCM:MeOH:Et₃N (95:5:1) to prevent streaking.[1]

Protocol B: Titanium-Mediated One-Pot (Hard-to-React Substrates)

Recommended for: Sterically hindered ketones or electron-deficient amines where standard STAB fails.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (neat)[1]

  • Sodium Borohydride (NaBH₄)[1][2]

  • Solvent: Ethanol (absolute)[1]

Step-by-Step Procedure:

  • Complexation: In a sealed vial, combine Amine (1.0 equiv) and Ketone (1.0 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.2 equiv) neat.[1] The mixture may become viscous.[1]

  • Stirring: Stir at RT for 1–4 hours. (For very difficult substrates, heat to 40–50°C, but monitor azetidine stability).[1]

  • Dilution: Dilute the mixture with absolute Ethanol (5 mL/mmol).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.

    • Caution: Exothermic reaction.[1]

  • Quench: Add 1M NaOH or water. A heavy white precipitate (TiO₂) will form.[1]

  • Filtration: Filter through a Celite pad to remove titanium salts.[1] Wash with EtOAc.[1]

  • Workup: Proceed with standard extraction and purification as in Protocol A.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion (Ketones) Slow imine formation due to sterics.Switch to Protocol B (Ti(OiPr)₄) or add molecular sieves (4Å) to Protocol A.
Azetidine Ring Opening Acid concentration too high or workup too harsh.Reduce AcOH to 0.5 equiv. Ensure quench pH > 7.[1] Avoid heating > 60°C.
Dialkylation Primary amine is too reactive (w/ Aldehydes).[1]Add the amine slowly to the aldehyde/reductant mixture, or use a large excess of amine (if feasible).[1]
Product Streaking on TLC Interaction with silica silanols.[1]Pre-treat TLC plate with 5% Et₃N in pentane or use NH₄OH in the eluent.[1]

Workflow Diagram

Workflow Input Substrate Analysis: Is it an Aldehyde or Ketone? Aldehyde Aldehyde Input->Aldehyde Ketone Ketone Input->Ketone ProcessA Protocol A: NaBH(OAc)3, DCE, RT Aldehyde->ProcessA Standard Ketone->ProcessA Un-hindered ProcessB Protocol B: Ti(OiPr)4 then NaBH4 Ketone->ProcessB Hindered Check Check Conversion (LCMS) ProcessA->Check ProcessB->Check Check->ProcessB Incomplete (Switch Method) Purify Purification: DCM:MeOH:NH4OH Check->Purify Complete

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][4][3] 11, 1996, pp. 3849–3862.[4][3] Link[1]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[1] Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 2029-2034.[1] Link

  • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Organic Preparations and Procedures International, vol. 38, no.[1] 5, 2006, pp. 427-465. Link[1]

Sources

Application

Advanced Application Note: Azetidine Benzylamines as Rigid Linkers in PROTAC Design

Abstract & Strategic Rationale The transition from first-generation flexible linkers (PEGs, alkyl chains) to rigid, conformationally defined linkers represents a critical evolution in Proteolysis Targeting Chimera (PROTA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The transition from first-generation flexible linkers (PEGs, alkyl chains) to rigid, conformationally defined linkers represents a critical evolution in Proteolysis Targeting Chimera (PROTAC) design. While flexible linkers offer synthetic ease, they often incur high entropic penalties during ternary complex formation and suffer from poor cell permeability due to high topological polar surface area (TPSA).

Azetidine benzylamines have emerged as a superior "Next-Generation" linker class. The azetidine ring (a 4-membered nitrogen heterocycle) introduces structural rigidity and metabolic stability, while the benzylamine moiety provides a tunable aromatic spacer that can engage in


-

stacking or cation-

interactions within the E3-ligase/POI interface.
Key Advantages:
  • Entropic Pre-organization: Reduces the energetic cost of ternary complex formation (

    
    ).
    
  • Improved Permeability: Lowers TPSA and masks hydrogen bond donors compared to long PEG chains.

  • Vector Geometry: The 1,3-substitution pattern of azetidine offers a unique exit vector (

    
     or bent) distinct from piperazine (
    
    
    
    ) or piperidine, allowing access to novel chemical space.

Mechanism of Action: The "Rigid Linker" Hypothesis

In PROTAC design, the linker is not merely a passive connector; it is a thermodynamic driver.

Thermodynamic Comparison
  • Flexible Linkers (PEG): High conformational freedom in the unbound state. Binding requires collapsing these conformations, leading to a large entropic penalty (

    
    ).
    
  • Rigid Linkers (Azetidine): Restricted conformational freedom in the unbound state. The molecule is "pre-organized" into a bioactive conformation, minimizing entropy loss upon binding and potentially improving potency by orders of magnitude.

Diagram: Ternary Complex Stabilization

The following diagram illustrates how rigid azetidine linkers stabilize the ternary complex compared to flexible PEG linkers.

TernaryComplex cluster_0 Flexible PEG Linker (High Entropy Cost) cluster_1 Rigid Azetidine Linker (Pre-organized) POI_A Target Protein Linker_A PEG Chain (Floppy/Disordered) POI_A->Linker_A E3_A E3 Ligase Linker_A->E3_A Linker_B Azetidine-Benzylamine (Rigid/Locked) Linker_A->Linker_B Optimization POI_B Target Protein POI_B->Linker_B Defined Vector E3_B E3 Ligase Linker_B->E3_B Stable Interface

Figure 1: Comparison of entropic penalties in PROTAC ternary complex formation. Rigid linkers minimize entropy loss.

Chemical Synthesis & Design Protocol

This protocol details the synthesis of a core Azetidine-Benzylamine Linker and its subsequent coupling. We utilize a convergent synthesis strategy.

Retrosynthetic Analysis

The linker is constructed by coupling a 3-aminoazetidine core with a benzaldehyde (via reductive amination) or a benzoic acid (via amide coupling), followed by deprotection and attachment to the E3/POI ligands.

Step-by-Step Synthesis Protocol
Phase A: Synthesis of the Azetidine-Benzylamine Core

Reagents: tert-Butyl 3-aminoazetidine-1-carboxylate, 4-formylbenzoic acid methyl ester, STAB (Sodium triacetoxyborohydride), DCE (Dichloroethane).

  • Reductive Amination:

    • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and 4-formylbenzoic acid methyl ester (1.0 eq) in anhydrous DCE (0.1 M).

    • Add acetic acid (1.5 eq) and stir at Room Temperature (RT) for 30 min to form the imine.

    • Cool to 0°C and add STAB (1.5 eq) portion-wise.

    • Warm to RT and stir for 12 hours.

    • Validation: Monitor by LC-MS for conversion to the secondary amine.

    • Workup: Quench with sat. NaHCO3, extract with DCM, dry over MgSO4.

  • N-Alkylation/Capping (Optional):

    • If a tertiary amine is required (to prevent metabolic N-dealkylation), perform a second reductive amination with formaldehyde or alkylation with methyl iodide.

  • Linker Extension:

    • Hydrolyze the methyl ester (LiOH, THF/H2O) to expose the carboxylic acid for attachment to Ligand A (e.g., VHL ligand).

    • Deprotect the N-Boc group (TFA/DCM) to expose the azetidine nitrogen for attachment to Ligand B (e.g., Warhead).

Phase B: PROTAC Assembly (Convergent)

Workflow Diagram:

SynthesisWorkflow Start Start: N-Boc-3-Aminoazetidine Step1 1. Reductive Amination (with Benzaldehyde-Ester) Start->Step1 STAB, DCE, AcOH Inter1 Intermediate: Azetidine-Benzylamine Core Step1->Inter1 Branch1 Path A: C-Term Coupling (Hydrolysis -> Amide Coup. to Ligand A) Inter1->Branch1 LiOH; then HATU, DIPEA Branch2 Path B: N-Term Coupling (Boc Deprotection -> S_NAr to Ligand B) Branch1->Branch2 TFA/DCM; then DIPEA, DMSO Final Final PROTAC (Purification & QC) Branch2->Final HPLC Purification

Figure 2: Convergent synthetic workflow for Azetidine-Benzylamine PROTACs.

Characterization & Validation

Once synthesized, the PROTAC must be evaluated for both physicochemical integrity and biological efficacy.

Physicochemical Profiling

Compare the Azetidine-Benzylamine analog against a PEG-based control.

ParameterAssay MethodTarget Metric (Rigid Linker)Rationale
Solubility Kinetic Solubility (PBS, pH 7.4)> 50 µMRigid linkers often reduce aggregation compared to hydrophobic alkyl chains.
Permeability PAMPA or Caco-2Papp > 1.0 x 10⁻⁶ cm/sLower TPSA and masked H-bonds improve cell entry.
Metabolic Stability Liver Microsomes (Human/Mouse)t1/2 > 30 minAzetidines are generally more stable than linear amines or ethers.
Conformation NMR (NOESY) or X-rayDefined conformationConfirm "bent" or "linear" geometry matches design.
Biological Evaluation (Degradation Assay)

Protocol:

  • Cell Line: Choose a relevant line (e.g., HeLa or HEK293) expressing the target.

  • Treatment: Treat cells with PROTAC (0.1 nM – 10 µM) for 6–24 hours.

  • Readout: Western Blot or HiBiT assay.

  • Control: Include the PEG-analog to calculate the "Rigidity Boost."

Expected Outcome: Rigid linkers often show a "bell-shaped" hook effect at higher concentrations similar to flexible linkers, but the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are typically improved due to higher ternary complex cooperativity (


).

Troubleshooting & Optimization

  • Issue: Poor Solubility.

    • Cause: The benzyl ring increases lipophilicity (LogP).

    • Solution: Introduce a pyridine nitrogen into the benzyl ring (use pyridyl-amine) or add a solubilizing group (e.g., morpholine) to the azetidine core.

  • Issue: No Degradation.

    • Cause: The vector is too rigid, preventing the E3 and POI from meeting.

    • Solution: "Relax" the system slightly by adding a single methylene group between the azetidine and the ligand, or switch from 1,3-azetidine to 1,2-azetidine to alter the exit angle.

  • Issue: Instability.

    • Cause: Oxidation of the benzylic amine.

    • Solution: Ensure the amine is tertiary (N-methylated) or part of an amide bond if possible (though this changes geometry).

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link][1]

  • Bostrom, J., et al. (2012). Oxetanes and Azetidines as Isosteres. Journal of Medicinal Chemistry. [Link]

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and application as novel rigid linkers for PROTACs. Journal of Medicinal Chemistry. [Link]

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. (Example of rigid linker usage). [Link]

Sources

Method

Application Note: Strategic Preparation of Azetidine Derivatives for Fragment-Based Drug Discovery (FBDD)

Executive Summary: The "Escape from Flatland" In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity "hit" to a potent "lead" often stalls due to poor physicochemical properties. Traditional aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity "hit" to a potent "lead" often stalls due to poor physicochemical properties. Traditional aromatic rings contribute to planarity, limiting solubility and increasing non-specific binding.

Azetidines (4-membered N-heterocycles) have emerged as a critical structural motif.[1][2] Unlike their 5- and 6-membered counterparts (pyrrolidines/piperidines), azetidines possess a unique "puckered" conformation (butterfly angle ~37°) and high strain energy (~26 kcal/mol).

Key Advantages in FBDD:

  • Solubility Boost: The high

    
     character significantly lowers logD compared to phenyl or heteroaryl rings.
    
  • Metabolic Stability: Azetidines often show superior metabolic stability compared to acyclic amines or larger rings due to steric protection of the nitrogen lone pair in specific conformations.

  • Bioisosterism: They serve as effective bioisosteres for gem-dimethyl groups, carbonyls, and even piperidines, reducing molecular weight while maintaining vector orientation.

Strategic Design & Vector Analysis

When designing azetidine libraries, two primary "Exit Vectors" are utilized to grow the fragment:

  • The N1-Vector: Standard amidation/alkylation. Low novelty, high ease.

  • The C3-Vector: The "Gold Standard" for FBDD. Substitution here allows for 3D-projection of pharmacophores.

  • The C2-Vector: Challenging to synthesize but offers unique chiral space.

Decision Matrix: Synthetic Route Selection

Azetidine_Route_Selection Start Target Azetidine Fragment Q1 Desired Substitution Pattern? Start->Q1 Route_A Route A: N-Functionalization (Standard) Q1->Route_A N1-Substituted Route_B Route B: C3-Arylation/Alkylation (Cross-Coupling) Q1->Route_B C3-Mono/Aryl Route_C Route C: 3,3-Disubstitution (Strain Release) Q1->Route_C C3,C3-Disubstituted Method_A Reductive Amination / SNAr Route_A->Method_A Method_B Ni-Catalyzed Cross-Coupling (Redox Active Esters/Halides) Route_B->Method_B Method_C 1-Azabicyclobutane (ABB) Ring Opening Route_C->Method_C

Caption: Decision tree for selecting the optimal synthetic pathway based on the desired substitution vector.

Detailed Experimental Protocols

Protocol A: Ni-Catalyzed Decarboxylative Cross-Coupling (C3-Arylation)

Best for: Installing heteroaryl groups at the C3 position of the azetidine ring, a common requirement for improving potency.

Mechanism: This protocol utilizes N-hydroxyphthalimide (NHP) esters of azetidine-3-carboxylic acid as radical precursors. A Nickel catalyst couples this radical with an aryl iodide.[3]

Reagents:

  • Substrate: N-Boc-azetidine-3-carboxylic acid NHP ester (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Zinc dust (2.0 equiv) or TDAE

  • Solvent: DMF (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Ar flow, mix

    
     and dtbbpy in DMF. Stir for 10 min until the solution turns green/blue.
    
  • Reaction Assembly: Add the Azetidine-NHP ester, Aryl Iodide, and Zinc dust to the reaction vial.

  • Initiation: Add the pre-formed catalyst solution via syringe.

  • Agitation: Seal the vial and stir vigorously at room temperature for 12–16 hours. Note: Zinc tends to clump; vigorous stirring is critical.

  • Workup: Dilute with EtOAc, filter through a celite pad to remove Zinc residues. Wash the filtrate with saturated

    
     and Brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Criteria:

  • LCMS: Look for

    
     or 
    
    
    
    .
  • NMR: The C3 proton in the product typically shifts upfield relative to the starting ester.

Protocol B: Strain-Release Functionalization (Synthesis of 3,3-Disubstituted Azetidines)

Best for: Rapid generation of diverse libraries from a single "spring-loaded" precursor.

Mechanism: Nucleophilic attack on 1-azabicyclobutane (ABB) releases strain energy to form the azetidine ring.

Reagents:

  • Precursor: N-sulfinyl-1-azabicyclobutane (or similar activated ABB)

  • Nucleophile: Thiols, Amines, or Grignard reagents

  • Solvent: THF or DCM (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the ABB precursor in anhydrous THF (0.2 M) under

    
    .
    
  • Nucleophile Addition: Cool to 0°C. Add the nucleophile (e.g., Thiophenol, 1.1 equiv) dropwise.

  • Reaction: Allow to warm to room temperature. The reaction is typically fast (< 2 hours) due to relief of ring strain (~60 kcal/mol release).

  • Quench: For Grignard additions, quench with saturated

    
    . For thiols/amines, concentrate directly.
    
  • Deprotection (Optional): If N-sulfinyl group is used, treat with HCl/MeOH to reveal the free N-H azetidine.

Quality Control & Stability Data

Azetidines are less stable than piperidines. Strict QC is required to ensure ring integrity.

Table 1: Physicochemical Comparison of Nitrogen Heterocycles

PropertyAzetidinePyrrolidinePiperidineImplication for FBDD
Ring Size 456Smaller = Higher Ligand Efficiency (LE)
pKa (Conj. Acid) ~11.0~11.3~11.2Highly basic; often requires capping (amide/urea)
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molCaution: Acid-catalyzed ring opening risk
LogP (Parent) -0.110.250.84Azetidine improves solubility

Diagnostic NMR Signals (in


): 
  • Ring Protons (

    
    ):  Typically appear as multiplets between 3.5 – 4.5 ppm .
    
  • Ring Puckering: In 3-substituted azetidines, the

    
     protons often appear as distinct sets of diastereotopic protons due to the puckered conformation.
    

Stability Warning:

CRITICAL: Avoid prolonged exposure of N-unprotected azetidines to strong Lewis acids or electrophiles in nucleophilic solvents, as this can trigger polymerization or ring opening to linear amines. Store as HCl or TFA salts at -20°C.

Case Study Workflow: From Hit to Lead

The following diagram illustrates how an initial Azetidine fragment is evolved using the protocols above.

FBDD_Workflow Fragment Fragment Hit (Azetidine-3-carboxylic acid) Step1 Step 1: Vector Growing (Protocol A: Ni-Coupling) Fragment->Step1 Install Pharmacophore Intermediate C3-Aryl Azetidine (Increased Potency) Step1->Intermediate Step2 Step 2: N-Capping (Urea/Amide Formation) Intermediate->Step2 Tune Lipophilicity Lead Lead Candidate (Optimized PK/Solubility) Step2->Lead

Caption: Evolution of a raw azetidine fragment into a lead candidate via sequential C3 and N1 functionalization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Qin, T., et al. (2016). A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents. Science. [Link]

  • Fawcett, A., et al. (2019). Strain-Release Amination of 1-Azabicyclo[1.1.0]butanes. Nature Chemistry. [Link]

  • Dunbar, C. R., et al. (2022). A Decarboxylative Cross-Coupling Platform to Access 2-Heteroaryl Azetidines.[4] Organic Letters. [Link][4]

  • Stephens, D. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link][5]

Sources

Application

Application Note: Solvent Selection &amp; Handling for (3-(Azetidin-1-ylmethyl)phenyl)methanamine

This Application Note is designed for research scientists and drug discovery professionals working with (3-(Azetidin-1-ylmethyl)phenyl)methanamine . It synthesizes structural analysis with practical solvent selection pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals working with (3-(Azetidin-1-ylmethyl)phenyl)methanamine . It synthesizes structural analysis with practical solvent selection protocols, emphasizing the distinction between the free base and salt forms, which is critical for this diamine class.

Compound ID: (3-(Azetidin-1-ylmethyl)phenyl)methanamine Class: Functionalized Benzylamine / Saturated N-Heterocycle Molecular Weight: ~176.26 g/mol Key Functional Groups:

  • Primary Amine: (Phenyl)-CH₂-NH₂ (Nucleophilic, basic, H-bond donor/acceptor).

  • Azetidine: Strained 4-membered tertiary amine (Basic, nucleophilic, moderately stable).

Part 1: Physicochemical Profile & Solubility Logic

Effective solvent selection requires understanding the competition between the lipophilic phenyl core and the two hydrophilic/polar amine centers.

The "Two-Form" Dilemma

The solubility of this compound is binary, depending entirely on its protonation state.

FeatureFree Base Form Salt Form (e.g., 2HCl, TFA)
Physical State Likely Viscous Oil or Low-Melting SolidCrystalline Solid
Polarity Moderate (Lipophilic core + Polar amines)High (Ionic)
Primary Solvents DCM, Methanol, Ethanol, THF, DMSOWater, Methanol, DMSO
Insoluble In Water (pH > 9), Hexanes (often)DCM, Ethyl Acetate, Ether, Hexanes
pKa Prediction ~9.5 (Primary amine), ~10.0 (Azetidine)N/A (Already protonated)
Chemical Incompatibilities (Crucial)
  • KETONES (Acetone, MEK): STRICTLY AVOID. The primary amine moiety (methanamine) will react with ketones to form imines (Schiff bases) and aminals. This reaction is reversible but will confound analytical data (LCMS/NMR) and reduce yield in synthesis.

  • ALDEHYDES: STRICTLY AVOID. Rapid polymerization or imine formation.

  • CHLORINATED SOLVENTS (Long-term): While DCM is an excellent solvent for the free base, the azetidine nitrogen is nucleophilic. Prolonged storage in alkyl halides (like DCM or Chloroform) can lead to slow quaternization (N-alkylation), especially if the solvent is not stabilized. Use for transfers/workup, but not for long-term library storage.

Part 2: Solvent Selection Decision Matrix

Workflow Diagram

The following decision tree outlines the logical flow for selecting a solvent based on the intended application and the compound's form.

SolventSelection Start Start: Identify Compound Form FormCheck Is it Free Base or Salt? Start->FormCheck FreeBase Free Base (Oil/Solid) FormCheck->FreeBase Free Base Salt Salt (HCl/TFA Solid) FormCheck->Salt Salt AppCheckFB Application? FreeBase->AppCheckFB SynthFB Synthesis/Reaction AppCheckFB->SynthFB LCMSFB LCMS/HPLC AppCheckFB->LCMSFB NMRFB NMR Analysis AppCheckFB->NMRFB Rec_DCM Rec: DCM or THF (Avoid Acetone) SynthFB->Rec_DCM Rec_MeOH Rec: MeOH or ACN (Dissolve & Inject) LCMSFB->Rec_MeOH Rec_CDCl3 Rec: CDCl3 or DMSO-d6 NMRFB->Rec_CDCl3 AppCheckSalt Application? Salt->AppCheckSalt BioAssay Biological Assay AppCheckSalt->BioAssay SynthSalt Synthesis AppCheckSalt->SynthSalt Rec_DMSO Rec: DMSO (Stock) Dilute w/ Media BioAssay->Rec_DMSO Rec_Water Rec: Water or MeOH SynthSalt->Rec_Water

Figure 1: Decision matrix for solvent selection based on chemical form and downstream application.

Part 3: Detailed Protocols

Protocol A: Solubility Screening (Standardization)

Objective: Determine the precise solubility limit for your specific batch (purity affects solubility).

Materials:

  • Compound (~5 mg per solvent).

  • Glass vials (1.5 mL, clear).

  • Micropipettes.

  • Sonicator.

Procedure:

  • Weighing: Place 5 mg of compound into 4 separate vials.

  • Solvent Addition (Stepwise):

    • Add 50 µL of solvent (MeOH, DCM, DMSO, Water) to respective vials.

    • Calculation: 5 mg / 50 µL = 100 mg/mL target.

  • Agitation: Vortex for 30 seconds. If undissolved, sonicate for 1 minute (bath sonicator, <30°C to prevent degradation).

  • Visual Inspection:

    • Clear Solution: Solubility > 100 mg/mL.

    • Cloudy/Particulate: Add another 50 µL (New target: 50 mg/mL). Repeat until dissolved or volume reaches 1 mL (<5 mg/mL).

  • Documentation: Record the volume required for complete dissolution.

Protocol B: Preparation of Stock Solutions for Bioassays

Context: Azetidines are often screened for biological activity. DMSO is the standard, but the salt form is preferred for stability.

  • Preferred Form: Hydrochloride Salt (Solid).

  • Solvent: 100% DMSO (Anhydrous, sterile filtered).

  • Concentration: 10 mM or 20 mM typical stock.

  • Storage: -20°C. Note: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials.

  • Dilution: When diluting into aqueous media, ensure the final DMSO concentration is <0.5% to avoid solvent toxicity in cells. The compound (salt form) will remain soluble in the aqueous media at micromolar concentrations.

Protocol C: NMR Solvent Selection
  • Free Base: Use Chloroform-d (CDCl₃) . It provides excellent solubility and separation of signals.

    • Warning: CDCl₃ is often acidic (HCl traces). This can protonate the primary amine, causing peak broadening or shifting. Use CDCl₃ neutralized with basic alumina or silver foil if sharp amine peaks are required.

  • Salt Form: Use DMSO-d6 or Methanol-d4 .

    • Note: In DMSO-d6, amine protons (-NH2) are often visible as broad triplets/singlets. In MeOH-d4, they will exchange with deuterium and disappear.

Part 4: Recommended Solvent Table

Solvent ClassSolventSuitability (Free Base)Suitability (Salt)Application Notes
Chlorinated Dichloromethane (DCM)Excellent PoorBest for extraction/workup. Avoid long-term storage (quaternization risk).
Alcohols Methanol (MeOH)Good Excellent Good for LCMS injection solvents and transferring salts.
Alcohols Ethanol (EtOH)Good GoodGreener alternative to DCM/MeOH for synthesis.
Polar Aprotic DMSOExcellent Excellent Universal solvent. Hard to remove. Use for Bioassay stocks.
Polar Aprotic DMFGood GoodAlternative to DMSO. Hard to remove.
Ethers THFGood PoorGood for reactions (reductions, couplings).
Ketones AcetoneFORBIDDEN FORBIDDEN Forms imines with primary amine.
Hydrocarbons Hexanes/HeptanePoorInsolubleUse as an antisolvent to precipitate the salt form.
Aqueous Water (pH < 7)Good Excellent Soluble as salt.
Aqueous Water (pH > 10)PoorN/AFree base oils out of basic water.

Part 5: Troubleshooting & Stability

Issue: "My compound turned into a gum/oil."

  • Cause: You likely have the free base form. Small diamines are notoriously difficult to crystallize as free bases.

  • Solution: Convert to the HCl salt. Dissolve the oil in a small amount of Et₂O or Dioxane, cool to 0°C, and add 4M HCl in Dioxane dropwise. The white solid precipitate is the dihydrochloride salt. Filter and dry.

Issue: "Extra peaks in LCMS."

  • Cause 1 (Acetone): Did you use acetone to wash glassware? An M+40 peak indicates imine formation.

  • Cause 2 (Formic Acid): In LCMS with 0.1% Formic acid, you will see [M+H]+ and potentially [M+2H]++ species due to the two basic nitrogens. This is normal.

Issue: "Azetidine Ring Opening."

  • Risk: While benzyl azetidines are stable, heating in strong nucleophilic solvents (e.g., water/alcohols with strong base or strong acid) can open the ring over time.

  • Mitigation: Perform reactions <80°C where possible. Store at -20°C.

References

  • Azetidine Synthesis & Reactivity

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[1][2][3] Royal Society of Chemistry. Available at: [Link] (Search term: Azetidine reactivity).

  • General Solvent Selection

    • Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes.[4] Prat, D. et al. Org. Process Res. Dev. 2013, 17, 12, 1517–1525. Available at: [Link]

  • Purification of Laboratory Chemicals (Armarego & Chai).
  • Compound Data (Analogous Structures)

    • PubChem CID 10422 (Azetidine) & Benzylamine properties. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming amine streaking on silica gel for azetidine derivatives

The Azetidine Challenge: High Basicity & Ring Strain Welcome to the technical guide for purifying azetidine derivatives. As a Senior Application Scientist, I often see researchers struggle with these four-membered hetero...

Author: BenchChem Technical Support Team. Date: February 2026

The Azetidine Challenge: High Basicity & Ring Strain

Welcome to the technical guide for purifying azetidine derivatives. As a Senior Application Scientist, I often see researchers struggle with these four-membered heterocycles. The challenge is twofold:

  • Extreme Basicity: The parent azetidine has a pKa of ~11.3 [1], significantly higher than many other secondary amines (e.g., morpholine ~8.3). This leads to aggressive hydrogen bonding with the acidic silanol groups (Si-OH) on standard silica gel, resulting in severe peak tailing (streaking) and irreversible adsorption.

  • Ring Strain: With approximately 25 kcal/mol of ring strain [2], azetidines are susceptible to acid-catalyzed ring-opening reactions.[1] Prolonged exposure to acidic silica can lead to decomposition, lowering yields.[1]

This guide provides field-proven protocols to neutralize these interactions and ensure high-recovery purification.

Troubleshooting Guide (Q&A)

Q1: My azetidine derivative smears from the baseline to the solvent front. How do I fix this?

A: This is "amine streaking" caused by the compound protonating the silica surface.

  • Immediate Fix: You must introduce a "sacrificial base" to the mobile phase. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your solvent system.

  • The Mechanism: The modifier saturates the acidic silanol sites, effectively "shielding" them from your azetidine.

  • Pro Tip: If using TEA, wash your fractions with bicarbonate or brine immediately after collection to remove the TEA, as it can interfere with NMR.

Q2: I added TEA to my eluent, but the separation is still poor. Why?

A: You likely didn't deactivate the column before loading your sample.

  • The Error: If you load your amine onto dry, untreated silica, it binds immediately at the top of the column. The TEA in the mobile phase reaches it too late.

  • The Solution: You must slurry pack or pre-equilibrate the column with the basic mobile phase (containing the modifier) for at least 2 column volumes (CV) before loading your sample.

Q3: My compound seems to decompose or vanish on the column.

A: Azetidines are acid-sensitive. Standard silica (pH ~5) might be triggering ring opening.

  • The Fix: Switch stationary phases.

    • Amine-Functionalized Silica (Best): These columns are chemically bonded with amines, creating a basic surface that repels your product and prevents decomposition [3].[2]

    • Basic Alumina (Alternative): Use basic alumina (Activity Grade III) instead of silica. It is less acidic and safer for strained rings.

Q4: Which modifier is better: TEA or Ammonia?

A: It depends on your detection and workup:

  • Use TEA (Triethylamine): When running non-polar gradients (e.g., Hexane/EtOAc).[3] It is miscible with organic solvents but harder to remove (high boiling point).

  • Use NH₄OH (Ammonia): When running polar gradients (e.g., DCM/MeOH).[4] It is volatile and easy to remove but immiscible with pure hexane.

Detailed Experimental Protocols

Protocol A: The "TEA Deactivation" Method (Standard Silica)

Use this for robust azetidines where amine-functionalized silica is unavailable.

  • Mobile Phase Prep: Prepare your solvent system (e.g., 30% EtOAc in Hexane) and add 1% v/v Triethylamine (TEA) .

  • Slurry Packing:

    • Mix the silica gel with the TEA-containing solvent in a beaker.

    • Pour the slurry into the column.

    • Critical: Flush with 2 Column Volumes (CV) of the mobile phase to ensure the entire silica bed is deactivated.

  • Sample Loading: Dissolve your crude mixture in a minimum amount of the mobile phase (with TEA) and load.

  • Elution: Run the column with the TEA-modified solvent.

  • Workup: Combine fractions and wash with saturated NaHCO₃ to remove excess TEA before rotary evaporation.

Protocol B: The "Ammoniated Methanol" Method (Polar Azetidines)

Use this for highly polar azetidines requiring DCM/MeOH.

  • Stock Solution: Create a 10% solution of NH₄OH (28-30% aq) in Methanol. (Label this "MeOH/NH₃").

  • Mobile Phase: Prepare a gradient using DCM and the "MeOH/NH₃" stock.

    • Example: To make a 95:5 DCM/MeOH system with base, mix 950 mL DCM + 50 mL of your "MeOH/NH₃" stock.

  • Equilibration: Flush the column with the starting gradient for 3 CVs.

  • Elution: Run the gradient. The ammonia competes for silanols and keeps the azetidine in its free-base form.

Protocol C: Amine-Functionalized Silica (The "Gold Standard")

Recommended for sensitive or valuable azetidine scaffolds.

  • Column Selection: Use a commercial Amine (NH₂) or Diol-bonded silica cartridge.

  • Solvent System: Use standard Hexane/EtOAc or DCM/MeOH without added modifiers.

  • Procedure: Flash chromatography proceeds normally.

  • Why it works: The stationary phase is already basic. No modifiers are needed, and no workup is required to remove salts/bases.

Reference Data: Basicity & Solvent Strength

Table 1: Comparative Basicity of Cyclic Amines Understanding pKa helps predict the severity of streaking.

Amine TypeStructureApprox.[5][6][7] pKa (Conj. Acid)Interaction with Silica
Azetidine 4-membered ring11.3 [1]Severe (Strong Tailing)
Pyrrolidine5-membered ring11.3Severe
Piperidine6-membered ring11.1Severe
Morpholine6-membered w/ Oxygen8.3Moderate
PyridineAromatic5.2Mild

Table 2: Recommended Solvent Systems for Azetidines

Polarity NeededBase ModifierSolvent System RatioApplication
LowTEAHexane / EtOAc / TEA (80:19:1)Lipophilic protected azetidines
MediumTEADCM / EtOAc / TEA (90:9:1)Standard synthetic intermediates
HighNH₄OHDCM / MeOH / NH₄OH (90:9:[4]1)Polar, unprotected azetidines

Visualizing the Solution

Diagram 1: Mechanism of Silanol Shielding

This diagram illustrates why pre-treatment is non-negotiable.

SilanolShielding cluster_0 Scenario A: No Modifier cluster_1 Scenario B: With Modifier Silica Acidic Silica Surface (Si-OH) Interaction Strong Hydrogen Bonding (Streaking/Tailing) Silica->Interaction Binds to Azetidine Azetidine Product (Basic Amine) Azetidine->Interaction Trapped by Elution Smooth Elution (Sharp Peaks) Azetidine->Elution Passes Freely Modifier Modifier (TEA/NH3) (Sacrificial Base) Modifier->Silica Saturates Sites (Pre-treatment)

Caption: Modifier (TEA/NH3) saturates acidic silanol sites, preventing the azetidine from binding and ensuring smooth elution.

Diagram 2: Purification Strategy Decision Tree

Follow this logic to select the correct protocol for your specific derivative.

DecisionTree Start Start: Azetidine Purification CheckStability Is the compound acid-sensitive? Start->CheckStability Sensitive Yes: High Risk of Ring Opening CheckStability->Sensitive Stable No: Standard Stability CheckStability->Stable AmineSilica Use Amine-Functionalized Silica (No Modifier Needed) Sensitive->AmineSilica Preferred Alumina Use Basic Alumina (Activity III) Sensitive->Alumina Alternative CheckPolarity Check Polarity Stable->CheckPolarity NonPolar Lipophilic (Soluble in Hex/EtOAc) CheckPolarity->NonPolar Polar Polar (Requires DCM/MeOH) CheckPolarity->Polar ProtocolA Protocol A: Add 1% TEA + Slurry Pack NonPolar->ProtocolA ProtocolB Protocol B: Add 1% NH4OH in MeOH Polar->ProtocolB

Caption: Decision matrix for selecting stationary phases and modifiers based on compound stability and polarity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

  • Biotage (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Common Organic Chemistry (2024). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Profiling of (3-(Azetidin-1-ylmethyl)phenyl)methanamine

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of (3-(Azetidin-1-ylmethyl)phenyl)methanamine , a bifunctional building block frequently used in fragment-based drug discovery (FBDD).[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of (3-(Azetidin-1-ylmethyl)phenyl)methanamine , a bifunctional building block frequently used in fragment-based drug discovery (FBDD).[1][2]

Unlike standard spectral databases that list peak positions, this guide focuses on comparative discrimination . It addresses the specific challenge of distinguishing this 4-membered heterocycle from its 5-membered analog (pyrrolidine) and identifying the correct regioisomerism of the benzylic positions.[1][2] The analysis utilizes CDCl₃ as the standard solvent but provides critical insights into DMSO-d₆ behavior for salt forms.[1][3]

Structural Deconstruction & Magnetic Environment[2]

To interpret the spectrum accurately, we must first map the magnetic environments of the molecule.[3] The structure consists of a meta-disubstituted benzene core anchoring two distinct methylene bridges: one attached to a primary amine, the other to a tertiary azetidine ring.[3]

The "Twin Singlet" Challenge

The most critical feature of this spectrum is the presence of two benzylic methylene signals.[3] Both appear as singlets in the 3.5–4.0 ppm range.

  • Site A (Primary Amine): Attached to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1][3] Electron-withdrawing effect of primary nitrogen.[1][3]
    
  • Site B (Tertiary Amine): Attached to the Azetidine ring.[1][2][3] The constrained ring geometry influences the shielding cone of the nitrogen lone pair.[3]

The Azetidine Fingerprint

The azetidine ring provides a unique diagnostic pattern distinct from pyrrolidine or piperidine:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Protons (4H):  Adjacent to nitrogen.[1][3]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Protons (2H):  The "bridge" of the ring.[1] This signal is the key purity indicator.[3]
    

Experimental Protocol: Self-Validating Workflow

The following protocol ensures reproducibility and minimizes artifacts (e.g., carbamate formation from atmospheric CO₂).

Reagents & Equipment[2]
  • Solvent: Chloroform-d (CDCl₃), 99.8% D, with 0.03% v/v TMS.[1][2][3]

  • Alternative: DMSO-d₆ (for HCl salts).[1][2][3]

  • Field Strength: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     400 MHz (Recommended for resolution of aromatic multiplets).[1][3]
    
Step-by-Step Preparation[1][2]
  • Free Base Isolation (Critical): If the sample is an HCl salt, suspend 10 mg in 1 mL DCM and wash with 0.5 mL saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1][3] Dry the organic layer over 
    
    
    
    , filter, and evaporate immediately before NMR analysis to prevent carbonate formation.
  • Solvation: Dissolve 5–10 mg of the oil/solid in 0.6 mL CDCl₃.

  • Shimming: Ensure linewidth < 0.5 Hz on the TMS signal.

  • Acquisition:

    • Pulse Angle: 30°[1][3]

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of benzylic singlets).
      
    • Scans: 16–32.[1][3]

SamplePrep Start Raw Sample (Salt or Free Base?) Check Check Solubility & Salt Form Start->Check SaltPath HCl Salt: Use DMSO-d6 Check->SaltPath Insoluble in CDCl3 FreeBasePath Free Base: Use CDCl3 Check->FreeBasePath Soluble Process Acquire 1H NMR (D1 > 2.0s) SaltPath->Process FreeBasePath->Process

Figure 1: Decision logic for solvent selection ensures accurate chemical shift referencing and solubility.

Comparative Analysis: The Core Guide

This section compares the target molecule against its most common structural analog (Pyrrolidine derivative) and analyzes solvent effects.[1][2][3]

Scenario A: Target vs. Pyrrolidine Analog

In SAR (Structure-Activity Relationship) studies, the azetidine ring is often swapped for pyrrolidine.[1][2][3] Distinguishing them is vital.

Feature(3-(Azetidin-1-ylmethyl)phenyl)methanamine Pyrrolidine Analog Differentiation Logic
Ring ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Protons
Quintet (2H) at ~2.1 ppmMultiplet (4H) at ~1.7–1.8 ppmPrimary Indicator. Azetidine has only 2 central protons; Pyrrolidine has 4.[1]
Ring ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Protons
Triplet/Multiplet (4H) at ~3.2 ppmMultiplet (4H) at ~2.5 ppmAzetidine

-protons are significantly deshielded due to ring strain.[1]
Benzylic CH₂ (Ring) Singlet at ~3.6 ppmSinglet at ~3.6 ppmNot diagnostic (too similar).[1][2][3]
Scenario B: Solvent Effects (CDCl₃ vs. DMSO-d₆)
  • In CDCl₃: The primary amine protons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) appear as a broad singlet (variable 1.4–1.9 ppm) and often exchange/disappear.[1] The benzylic protons are sharp singlets.[3]
    
  • In DMSO-d₆: If the sample is dry, the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     protons may appear at ~8.3 ppm (if protonated/salt) or distinct broad peaks.[1] Crucially, the benzylic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    attached to the amine may show coupling (
    
    
    ) to the
    
    
    protons, turning the singlet into a quartet (or broad doublet).[1]

Detailed Spectral Assignment (CDCl₃)

The following data represents the theoretical consensus derived from fragment-based shift prediction and literature on azetidine/benzylamine derivatives.

Reference: TMS (


 0.00 ppm).
Positionngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(ppm)
Mult.IntegralAssignment Logic
Ar-H (2) 7.28–7.32s (br)1HH2 : Isolated between substituents.[1] Singlet-like.
Ar-H (5) 7.25–7.28t1HH5 : Meta to both groups.[1][2][3] Pseudo-triplet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).[1][3]
Ar-H (4,6) 7.15–7.22m2HH4/H6 : Ortho to one group, para to other.[1][2][3] Overlapping doublets.
Benzyl-N (Amine) 3.82 s2HDeshielded by primary amine.[1][2][3] Slightly downfield of the tertiary site.
Benzyl-N (Azet) 3.58 s2HAttached to Azetidine.[1][2][3] Upfield of the primary amine site.[3]
Azetidine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

3.22t4HRing strain deshields these protons compared to acyclic amines.[1][3]
Azetidine

2.08 quint2HDiagnostic Peak.

.

1.5–2.0br s2HExchangeable.[1][3] Shift varies with concentration.
Diagnostic Logic Tree

Use the following logic to confirm the identity of the benzylic singlets.

AssignmentLogic Root Identify Benzylic Singlets (3.5 - 3.9 ppm) Split Are there two distinct singlets? Root->Split Yes Yes: Proceed to Assignment Split->Yes No No: Check Solvent/Overlap (Try C6D6 or DMSO) Split->No Assign1 Peak at ~3.8 ppm (Downfield) Yes->Assign1 Assign2 Peak at ~3.6 ppm (Upfield) Yes->Assign2 Result1 Assign to CH2-NH2 (Primary Amine) Assign1->Result1 Result2 Assign to CH2-Azetidine (Tertiary Amine) Assign2->Result2

Figure 2: Logic flow for differentiating the two benzylic methylene sites.

Troubleshooting & Common Impurities

  • Bis-alkylation Impurity: During synthesis, the azetidine nitrogen can attack two benzyl groups.[1][3]

    • Detection: Look for a shift in the Azetidine

      
      -protons and the disappearance of the unique primary amine benzylic singlet.[3]
      
  • Carbamate Formation: Primary amines react with atmospheric ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1][3]
    
    • Detection: New signals appearing near the benzylic region (downfield shift ~0.1-0.2 ppm) after the sample sits in solution.[1][2][3]

  • Residual Solvent:

    • DCM: Singlet at 5.30 ppm.[1][3]

    • Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.[1][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard text for chemical shift principles).

  • Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2][3]

  • Feula, A. (2013).[1][2][3] Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry. University of Birmingham Ph.D. Thesis.[1][3] (Provides comparative NMR data for azetidine/pyrrolidine ring systems).

  • SDBS Web: Spectral Database for Organic Compounds, AIST.[1][3] (General reference for benzylamine shifts).

Sources

Comparative

Comparative Guide: Mass Spectrometry Characterization of Azetidine Derivatives

Executive Summary Objective: This guide provides a technical comparison of the mass spectrometric (MS) fragmentation behaviors of azetidine derivatives versus their ring-expanded analogs (pyrrolidines and piperidines). C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the mass spectrometric (MS) fragmentation behaviors of azetidine derivatives versus their ring-expanded analogs (pyrrolidines and piperidines).

Core Insight: Azetidines (4-membered nitrogen heterocycles) possess high ring strain energy (~26 kcal/mol), significantly higher than pyrrolidines (~6 kcal/mol) or piperidines (~0 kcal/mol). This thermodynamic instability drives unique fragmentation pathways—most notably retro-2+2 cycloreversion —which serves as a diagnostic fingerprint to distinguish azetidine cores from isomeric acyclic amines or larger heterocycles during metabolite identification and impurity profiling.

Comparative Analysis: Azetidine vs. Ring-Expanded Alternatives

In drug development, azetidines are often employed as bioisosteres to modulate metabolic stability and lower lipophilicity compared to piperidines. However, their MS characterization requires distinct protocols due to their fragility.

Table 1: Fragmentation Profile Comparison[1]
FeatureAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain Energy High (~26 kcal/mol) Moderate (~6 kcal/mol)Low (~0 kcal/mol)
Dominant Cleavage Retro-2+2 Cycloreversion

-Cleavage / Ring Loss
Cross-ring Cleavage (Retro-Diels-Alder like)
Primary Neutral Loss Alkene (e.g., Ethylene, -28 Da) Alkyl radical or Propene (-42 Da)Ethylene (-28 Da) or Propene (-42 Da)
Diagnostic Ion Immonium Ion (High abundance) Pyrrolidinium Ion (

70 for unsubst.)
Piperidinium Ion (

84 for unsubst.)
ESI Stability Low (Prone to in-source fragmentation)HighHigh
Isomer Differentiation Distinguishable from dimethylamine derivatives via MS/MSHarder to distinguish from acyclic isomers without chromatographyDistinctive RDA patterns
Performance Implication
  • Azetidines: The high strain leads to "explosive" fragmentation even at low collision energies (CE). You will often see a complete loss of the ring system or ring-opening to acyclic isomers.

  • Alternatives: Pyrrolidines are more resilient, often preserving the cyclic structure in the base peak (e.g., loss of substituents from the ring rather than loss of the ring).

Mechanistic Deep Dive: The Azetidine Signature

To confidently assign an azetidine core, you must validate the presence of specific pathways driven by the release of ring strain.

Mechanism A: Retro-2+2 Cycloreversion (The "Zipper" Effect)

This is the most diagnostic pathway. The 4-membered ring splits symmetrically or asymmetrically to release an alkene and an imine.

  • Observation: For an N-alkyl azetidine, look for the loss of C₂H₄ (28 Da) if the ring carbons are unsubstituted.

  • Causality: The relief of ~26 kcal/mol strain drives this reaction, often making it the base peak in ESI-MS/MS spectra.

Mechanism B: Ring Opening via -Cleavage

Protonation at the nitrogen weakens the adjacent C-N bonds.

  • Homolytic or heterolytic cleavage occurs at the

    
    -carbon.
    
  • This forms an acyclic iminium ion.

  • Result: Isomerization to a linear amine species, which then fragments via standard alkyl amine rules (e.g., McLafferty rearrangement).

Visualization of Fragmentation Pathways[2][3]

AzetidineFragmentation Precursor Protonated Azetidine [M+H]+ TS_Open Ring Opening (Transition State) Precursor->TS_Open Activation (CE) Retro22 Retro-2+2 Cycloreversion TS_Open->Retro22 Strain Relief AlphaCleave Alpha-Cleavage TS_Open->AlphaCleave C-N Bond Break Prod_Imine Imine Fragment (Diagnostic) Retro22->Prod_Imine Charge Retention Prod_Alkene Neutral Alkene (e.g., C2H4, -28 Da) Retro22->Prod_Alkene Neutral Loss Prod_Acyclic Acyclic Iminium Ion (Isomer) AlphaCleave->Prod_Acyclic Isomerization

Caption: Figure 1. Primary fragmentation pathways of protonated azetidine derivatives driven by ring strain relief.

Experimental Protocol: Self-Validating Characterization

Goal: To differentiate an azetidine derivative from an isobaric dimethyl- or ethyl-amine derivative using ESI-MS/MS.

Step 1: Energy-Resolved Mass Spectrometry (ERMS)

Do not rely on a single collision energy. Azetidines fragment earlier than their acyclic counterparts.

  • Inject sample (1 µM in 50:50 MeOH:H₂O + 0.1% Formic Acid).

  • Ramp Collision Energy (CE) from 0 to 50 eV in 5 eV increments.

  • Plot the "Survival Yield" of the precursor ion (

    
    ).
    
  • Validation: Azetidines typically show a steep survival drop (low

    
    ) compared to pyrrolidines.
    
Step 2: The "Neutral Loss Scan" Confirmation
  • Set Q1 to scan the precursor mass range.

  • Set Q3 to scan (Q1 - 28 Da) or (Q1 - [Mass of substituted alkene]).

  • Logic: If the peak appears in this Neutral Loss Scan, it confirms the presence of a moiety capable of ejecting ethylene (or substituted alkene), strongly suggesting a 4-membered ring (or terminal ethyl group, though the energetics differ).

Step 3: Deuterium Exchange (HDX)

To distinguish N-H azetidines from acyclic isomers:

  • Dilute sample in D₂O/MeOD.

  • Observe mass shift.

    • Azetidine (secondary amine): +1 Da shift (

      
      ).
      
    • Acyclic primary amine isomer: +2 or +3 Da shift depending on structure.

  • MS/MS: Fragment the deuterated species. If the deuterium is retained in the neutral loss fragment, the mechanism involves the amine proton (unlikely for Retro-2+2, verifying the carbon backbone split).

Workflow Diagram

Workflow Start Unknown Nitrogen Heterocycle Step1 1. ESI-MS Full Scan Determine [M+H]+ Start->Step1 Step2 2. Energy-Resolved MS/MS (Ramp CE 0-50 eV) Step1->Step2 Decision1 Low Stability (Low CE50)? Step2->Decision1 Branch_Azetidine Suspect Azetidine (High Strain) Decision1->Branch_Azetidine Yes Branch_Stable Suspect Pyrrolidine/Piperidine Decision1->Branch_Stable No Step3 3. Search for Neutral Loss (28 Da / 42 Da) Branch_Azetidine->Step3 Result_Azetidine CONFIRMED AZETIDINE Diagnostic: Retro-2+2 Product Step3->Result_Azetidine Found -28/-Subst. Alkene Result_Other Other Heterocycle Step3->Result_Other No Characteristic Loss

Caption: Figure 2. Decision tree for identifying azetidine cores using Energy-Resolved MS/MS.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link[1]

  • West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry. Link

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules. Link

  • National Institutes of Health (NIH). (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Mass Spectrometry Reviews. Link

  • Journal of the American Chemical Society. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition. JACS. Link[2]

Sources

Validation

Comparative Reactivity Guide: Azetidine vs. Pyrrolidine Benzylamines

Executive Summary In medicinal chemistry, the "Azetidine Switch"—replacing a pyrrolidine ring with an azetidine—is a high-value strategy to modulate physicochemical properties without altering the fundamental pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the "Azetidine Switch"—replacing a pyrrolidine ring with an azetidine—is a high-value strategy to modulate physicochemical properties without altering the fundamental pharmacophore. While both are saturated nitrogen heterocycles, the contraction from a five-membered (pyrrolidine) to a four-membered (azetidine) ring introduces significant ring strain (


26 kcal/mol vs. 

6 kcal/mol) and alters the vector of the nitrogen lone pair.[1][2]

This guide objectively compares N-benzylazetidine and N-benzylpyrrolidine, focusing on nucleophilicity, metabolic stability, and synthetic handling.[2] The data suggests that while azetidines offer superior ADME profiles (lower lipophilicity, higher metabolic stability), they exhibit distinct nucleophilic retardation due to ring puckering, requiring tailored synthetic protocols.[2]

Physicochemical Profiling

The structural contraction from pyrrolidine to azetidine fundamentally alters the hybridization character of the nitrogen and the lipophilicity of the molecule.

Table 1: Comparative Physicochemical Properties

PropertyN-BenzylazetidineN-BenzylpyrrolidineImpact on Drug Design
Ring Strain ~25.4 kcal/mol~5.4 kcal/molAzetidines are thermodynamically less stable but kinetically persistent; susceptible to acid-catalyzed ring opening.[1]
Basicity (pKa) ~11.29 (Conj.[1][2][3] Acid)~11.27 (Conj.[1][2][4] Acid)Negligible difference in thermodynamic basicity; both are strong bases.[1]
Nucleophilicity ModerateHighAzetidine is kinetically slower in

reactions due to steric puckering and increased

-character of the lone pair.
Lipophilicity (

LogP)
Baseline - 0.4BaselineAzetidine lowers LogP/LogD, improving aqueous solubility and reducing non-specific binding.[1][2]
Geometry Puckered (

-shape)
EnvelopeThe azetidine pucker (~37°) creates steric bulk around the nitrogen, hindering electrophile approach.[1][2]

Reactivity & Synthetic Handling

A. Nucleophilicity and N-Alkylation/Acylation

Despite having similar pKa values, N-benzylazetidine is often less nucleophilic than N-benzylpyrrolidine.

  • Mechanism: The bond angles in azetidine (~90°) force the nitrogen lone pair to adopt more

    
    -character compared to the 
    
    
    
    hybridized pyrrolidine.[1] Additionally, the "puckered" conformation of the 4-membered ring creates steric hindrance perpendicular to the ring plane, retarding the trajectory of incoming electrophiles.
  • Experimental Observation: In competitive acylation studies (e.g., reaction with limiting benzoyl chloride), pyrrolidine derivatives typically consume the electrophile 2-5x faster than their azetidine counterparts.[1][2]

B. N-Debenzylation (Hydrogenolysis)

Removing the benzyl group (N-Bn


 N-H) is a standard transformation.[1]
  • Pyrrolidine: Standard Pd/C hydrogenation (H2, 1 atm, MeOH) is rapid and quantitative.[2]

  • Azetidine: Generally stable to standard hydrogenation. However, caution is required with Lewis Acid catalysts or high temperatures, which can trigger ring-opening hydrogenolysis (cleaving the C-N ring bond instead of the benzyl C-N bond) due to release of ring strain.[2]

    • Recommendation: Use mild conditions (Pd(OH)2/C, Pearlman’s catalyst) in non-acidic media (e.g., EtOH) to prevent ring opening.[1][2]

C. Ring Stability & Decomposition

Azetidines possess a "loaded spring" mechanism. While stable at neutral pH, they are vulnerable to:

  • Electrophilic Ring Opening: Strong acylating agents or Lewis acids can activate the nitrogen, making the C2/C4 carbons susceptible to nucleophilic attack (e.g., by chloride or solvent), leading to ring-opened propyl chains.[2]

  • Oxidative Ring Opening: Unlike pyrrolidines, which typically undergo

    
    -hydroxylation to lactams, azetidines can undergo ring scission under oxidative conditions.[2]
    

Metabolic Stability (The Bioisostere Advantage)

The primary driver for using azetidines is the improvement in metabolic stability. Pyrrolidines are prone to rapid oxidative clearance via CYP450-mediated


-carbon hydroxylation (leading to iminium ions and lactams).[1]

Azetidines resist this pathway because:

  • Sterics: The puckered ring hinders the approach of the CYP450 heme iron-oxo species.

  • Energetics: Forming the double bond (iminium) in a 4-membered ring introduces prohibitive strain (anti-Bredt-like penalty).[1]

MetabolicPathway cluster_0 Pyrrolidine Metabolism (High Clearance) cluster_1 Azetidine Metabolism (High Stability) Pyr N-Benzylpyrrolidine Ox CYP450 (alpha-hydroxylation) Pyr->Ox Iminium Iminium Ion (Reactive) Ox->Iminium Rapid Lactam Lactam/Ring Open (Inactive/Toxic) Iminium->Lactam Hydrolysis Azet N-Benzylazetidine Block CYP450 Blocked Azet->Block Stable Intact Drug (Excreted) Block->Stable Metabolic Resistance

Figure 1: Comparative metabolic fate.[1] Pyrrolidines are prone to alpha-oxidation, whereas azetidines resist this pathway due to geometric strain penalties preventing iminium formation.[2]

Experimental Protocols

Protocol A: Competitive Reactivity Assay (Nucleophilicity)

Objective: To quantify the relative reaction rates of azetidine vs. pyrrolidine benzylamines with an electrophile.

Materials:

  • N-Benzylazetidine (1.0 equiv)[1][2]

  • N-Benzylpyrrolidine (1.0 equiv)[1][2]

  • Phenyl isocyanate (1.0 equiv - Limiting Reagent)[1][2]

  • NMR Solvent:

    
    [2]
    

Workflow:

  • Preparation: Dissolve equimolar amounts (0.1 mmol each) of azetidine and pyrrolidine substrates in 0.6 mL

    
     in an NMR tube.
    
  • Baseline: Acquire a

    
    
    
    
    
    NMR spectrum to establish integration ratios of the benzylic protons (Azetidine
    
    
    ppm; Pyrrolidine
    
    
    ppm).
  • Initiation: Add Phenyl isocyanate (0.1 mmol) via syringe. Cap and invert immediately.

  • Monitoring: Acquire spectra at t=5, 15, 30, and 60 minutes.

  • Analysis: Integrate the product urea peaks vs. remaining starting material.

    • Expected Result: Pyrrolidine urea formation dominates (

      
       ratio) due to superior kinetic nucleophilicity.[1]
      
Protocol B: Microsomal Stability Assessment

Objective: Verify the metabolic stability advantage of the azetidine scaffold.

Workflow:

  • Incubation: Incubate test compounds (1

    
    ) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1]

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Success Criteria: Azetidine analog should exhibit

      
       of the pyrrolidine analog.[1]
      

Structural & Reactivity Visualization

ReactivityComparison cluster_Pyr Pyrrolidine (5-Membered) cluster_Azet Azetidine (4-Membered) Substrate N-Benzyl Heterocycle P_Struct Envelope Conformation Low Strain (~6 kcal/mol) Substrate->P_Struct A_Struct Puckered Conformation High Strain (~26 kcal/mol) Substrate->A_Struct P_React High Nucleophilicity (Accessible Lone Pair) P_Struct->P_React Kinetic Advantage P_Risk High Metabolic Clearance (Alpha-Oxidation) P_Struct->P_Risk Metabolic Liability A_React Attenuated Nucleophilicity (Steric Hindrance) A_Struct->A_React Kinetic Penalty A_Benefit Metabolic Stability (Resists Oxidation) A_Struct->A_Benefit Bioisostere Gain A_Risk Acid Sensitivity (Ring Opening Risk) A_Struct->A_Risk Synthetic Caution

Figure 2: Decision matrix for scaffold selection. Azetidines trade kinetic nucleophilicity for superior metabolic stability.

References

  • Stepan, A. F., et al. (2011).[2] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 54(22), 7772–7783.[2] Link(Foundational text on strained rings including azetidines as bioisosteres).[1][2]

  • Lowe, M. A., et al. (2012).[2] "Azetidines as Bioisosteres of Pyrrolidines and Piperidines." Bioorganic & Medicinal Chemistry Letters, 22(14), 4645-4649.[1][2] Link(Direct comparison of metabolic stability and physicochemical properties).[1][2]

  • Couty, F., & Evano, G. (2006).[2] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.[1][2] Link(Comprehensive review on azetidine reactivity and ring strain).

  • Sirenko, V., et al. (2021).[2] "The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery." BenchChem Technical Reports. Link(Specific data on pKa and ring strain energy).[1][2]

  • West, T. H., et al. (2017).[2] "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry, 15, 7650-7662.[2] Link(Mechanistic insights into ring-opening and functionalization).

Sources

Comparative

Bioisosteric Replacement of Piperidine with Azetidine: A Strategic Guide

Executive Summary In the optimization of drug candidates, the piperidine ring is a ubiquitous pharmacophore, yet it often brings liabilities regarding lipophilicity (LogP), metabolic susceptibility (N-dealkylation, -oxid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of drug candidates, the piperidine ring is a ubiquitous pharmacophore, yet it often brings liabilities regarding lipophilicity (LogP), metabolic susceptibility (N-dealkylation,


-oxidation), and promiscuous binding (hERG inhibition). The azetidine  ring—a strained, four-membered nitrogen heterocycle—has emerged as a high-value bioisostere.[1]

Replacing a piperidine with an azetidine is not merely a "space-saving" exercise; it is a strategic maneuver that alters the vectorality of substituents, lowers lipophilicity (typically


cLogP 

-1.0), and often enhances metabolic stability by geometrically frustrating oxidative enzymes. This guide provides a technical roadmap for this bioisosteric switch, supported by comparative data from Pfizer, Eli Lilly, and recent literature.

Physicochemical & Structural Comparison

The transition from a 6-membered to a 4-membered ring introduces profound changes in molecular properties.

Table 1: Piperidine vs. Azetidine Comparative Profile
PropertyPiperidine (6-membered)Azetidine (4-membered)Impact of Replacement
Hybridization

(Chair conformation)

(Puckered/Planar)
Increased rigidity; altered exit vectors.
Bond Angles (C-N-C) ~110° (Relaxed)~90° (Strained)Increases

-character of lone pair; alters H-bond acceptance.
Lipophilicity (cLogP) Baseline-0.8 to -1.2 units Major Benefit: Improves Ligand Lipophilicity Efficiency (LLE).
Basicity (pKa) ~10.1 (N-Me)~10.4 (N-Me)*Comparable basicity, but steric bulk around N is reduced.
Metabolic Liability High (

-C oxidation)
LowRing strain discourages formation of iminium intermediates.
hERG Liability Moderate to HighLowReduced lipophilicity correlates with reduced hERG binding.

*Note: pKa values are solvent and substitution dependent. While ring strain theoretically increases s-character (lowering basicity), solvation effects often make N-alkyl azetidines comparable or slightly more basic than piperidines.

Structural Vectorality

The piperidine ring exists predominantly in a chair conformation, directing substituents at the 4-position into distinct axial or equatorial vectors. The azetidine ring is nearly planar (slightly puckered). Replacing a 1,4-disubstituted piperidine with a 1,3-disubstituted azetidine significantly contracts the molecular length (approx. 1.0–1.5 Å reduction) and alters the substituent angle, potentially improving fit in compact active sites.

Strategic Case Studies

Case Study A: JAK Inhibitors (Tofacitinib vs. Baricitinib)

This comparison illustrates the structural preference for azetidine in optimizing selectivity and physicochemical properties.

  • Tofacitinib (Pfizer): Utilizes a piperidine ring.[2][3][4]

    • Target: JAK1/JAK3 selectivity.[5]

    • Structure: The piperidine acts as a linker, positioning the polar nitrile group.

  • Baricitinib (Eli Lilly/Incyte): Utilizes an azetidine ring.[6]

    • Target: JAK1/JAK2 selectivity.[5]

    • Optimization: The azetidine ring (linked to an ethyl sulfonamide) reduces molecular weight and lipophilicity compared to a potential piperidine analog. The rigid 1,3-substitution vector of the azetidine was crucial for the specific binding mode in the JAK active site, contributing to its distinct selectivity profile compared to tofacitinib.

Case Study B: MAGL Inhibitors (Pfizer)

In the development of Monoacylglycerol Lipase (MAGL) inhibitors, Pfizer chemists explicitly compared piperidine and azetidine carbamates.[3]

Experimental Data (MAGL Inactivation):

Compound Core

(M

s

)
Selectivity (MAGL vs FAAH)Outcome
Piperidine Carbamate 2,400~10-foldModerate potency, poor selectivity.
Azetidine Carbamate 18,000 >100-fold 7.5x Potency Boost.
  • Mechanism: The azetidine carbamate (Compound 6) showed faster inactivation kinetics. The smaller ring size likely reduced steric clash within the MAGL catalytic tunnel, allowing the reactive carbamate to approach the catalytic serine more efficiently.

  • Source: J. Med. Chem. 2017, 60, 23, 9860–9873.[3]

Decision Matrix & Workflow

Use the following logic flow to determine if an azetidine replacement is suitable for your lead series.

DecisionMatrix Start Current Lead: Piperidine Core CheckLogP Is LogP > 3.5 or LLE < 5? Start->CheckLogP CheckMetab Is Metabolic Clearance High? CheckLogP->CheckMetab Yes CheckVector Does the binding pocket allow contraction? CheckLogP->CheckVector No (LogP is fine) CheckMetabSite Is the site of metabolism the Piperidine ring? CheckMetab->CheckMetabSite Yes CheckMetab->CheckVector No CheckMetabSite->CheckVector No Action_Switch STRATEGY: Switch to Azetidine CheckMetabSite->Action_Switch Yes (N-dealkylation/alpha-ox) CheckVector->Action_Switch Yes (Space available) Action_Keep Keep Piperidine / Try Morpholine CheckVector->Action_Keep No (Vector mismatch) Action_Spiro Consider Spiro-Azetidine CheckVector->Action_Spiro No (Need 3D bulk)

Figure 1: Decision matrix for bioisosteric replacement of piperidine.

Experimental Protocols

A. Synthesis of 3-Substituted Azetidines

Synthesizing azetidines is more challenging than piperidines due to ring strain. Standard reductive amination often fails or gives low yields.

Recommended Protocol: Reductive Cross-Coupling (Nickel-Catalyzed) For installing alkyl groups at the 3-position.

  • Reagents: N-Boc-3-iodoazetidine (1.0 eq), Alkyl bromide (1.5 eq),

    
     (10 mol%), Ligand (e.g., dtbbpy, 10 mol%), Mn powder (2.0 eq).
    
  • Solvent: DMA (0.2 M).

  • Procedure:

    • Degas solvent thoroughly with Argon.

    • Combine reagents in a sealed vial inside a glovebox.

    • Stir at 60°C for 12 hours.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

    • Note: This avoids the harsh conditions of forming the ring de novo.

Alternative: Strain-Release Homologation For converting bicyclo[1.1.0]butanes to azetidines.

  • React 1-azabicyclo[1.1.0]butane (ABB) with a nucleophile (e.g., amine, thiol) or radical precursor.

  • This releases strain energy to form the 3-substituted azetidine skeleton efficiently.

B. In Vitro Metabolic Stability Assay (Microsomal)

To validate the metabolic advantage:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1

    
    M test compound (Piperidine vs. Azetidine analog).
    
  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Calculation:

    
    .
    
  • Success Criteria: Azetidine analog should show >2-fold reduction in

    
     if the piperidine was the primary metabolic soft spot.
    

Scientific Validation & Causality

Why does the switch work?
  • Lipophilicity Efficiency: The removal of two methylene groups (

    
    ) reduces the lipophilic surface area. Since potency is often driven by specific polar interactions, maintaining the polar pharmacophore while reducing hydrocarbon bulk improves LLE.
    
  • Metabolic Blocking: Oxidative metabolism of cyclic amines often proceeds via an iminium ion intermediate. Forming a double bond in a 4-membered ring (azetine intermediate) introduces immense ring strain (~25 kcal/mol), making the transition state energetically unfavorable for CYP450 enzymes.

Potential Pitfalls
  • Chemical Stability: Azetidines are chemically stable under physiological conditions but can degrade under highly acidic conditions or in the presence of strong nucleophiles during synthesis.

  • Vector Mismatch: If the piperidine chair conformation is critical for positioning a substituent into a deep hydrophobic pocket, the planar azetidine may fail to achieve the necessary depth, leading to a loss of potency.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 2017.[3] Link[3][7]

  • Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate. ACS Medicinal Chemistry Letters, 2014.[8] Link

  • Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling. Arthritis Research & Therapy, 2019.[9] Link

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 2026 (Snippet). Link (Note: Link directs to related piperazine/azetidine review).

  • Physicochemical properties of azetidine vs piperidine. BenchChem Comparative Guide, 2025. Link (General Reference).

Sources

Validation

Metabolic Stability Profiling: Azetidine vs. Cyclobutylamine Scaffolds

Executive Summary In medicinal chemistry, the choice between an azetidine (4-membered N-heterocycle) and a cyclobutylamine (4-membered carbocycle with an exocyclic amine) is often a strategic decision to modulate lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between an azetidine (4-membered N-heterocycle) and a cyclobutylamine (4-membered carbocycle with an exocyclic amine) is often a strategic decision to modulate lipophilicity (LogD), basicity (pKa), and metabolic clearance (


).

While both scaffolds introduce conformational rigidity and reduce molecular volume compared to their 5- and 6-membered counterparts, they exhibit distinct metabolic vulnerabilities:

  • Azetidines generally offer superior resistance to oxidative P450 metabolism due to lower lipophilicity and ring strain effects that deactivate

    
    -carbon hydrogen abstraction. However, they carry a specific liability for glutathione (GSH)-mediated ring opening , a non-CYP pathway driven by ring strain.
    
  • Cyclobutylamines are chemically robust against ring opening but are highly susceptible to oxidative hydroxylation on the ring carbons and N-dealkylation, driven by their higher lipophilicity and available C-H bonds.

This guide provides a technical comparison of these scaffolds to aid in rational structure-based drug design (SBDD).

Physicochemical & Structural Context

Understanding the metabolic fate of these scaffolds requires analyzing their underlying electronic and steric properties.

FeatureAzetidine ScaffoldCyclobutylamine ScaffoldImpact on Metabolism
Structure Nitrogen inside the ringNitrogen outside the ringAzetidine N lowers

-C electron density.
Ring Strain ~26 kcal/mol~26 kcal/molBoth are strained, but Azetidine strain facilitates nucleophilic attack.
Lipophilicity Lowers LogD (Polar)Increases LogD (Lipophilic)Azetidine reduces non-specific CYP binding (

).
Basicity (pKa) ~10-11 (Secondary)~9-10 (Primary/Secondary)Azetidine is often more basic, affecting lysosomal trapping and transporter affinity.
Geometry Puckered (Butterfly)PuckeredPuckering affects steric access to metabolic enzymes.

Metabolic Pathways Analysis

Azetidine: The "Strain-Driven" Liability

Azetidines are often touted as "metabolically stable" bioisosteres for pyrrolidines or piperidines because the ring strain increases the s-character of the C-H bonds, making the


-protons less acidic and harder for CYP450 enzymes to abstract (the rate-limiting step in N-dealkylation or lactam formation).

Primary Clearance Pathways:

  • 
    -Carbon Oxidation (Minor):  Formation of 2-oxo-azetidine (lactam). This is generally slow compared to larger rings.
    
  • N-Oxidation (Moderate): Flavin-containing monooxygenases (FMOs) can oxidize the nitrogen, though steric bulk on the nitrogen can hinder this.

  • Nucleophilic Ring Opening (Major Risk): This is the critical "blind spot" for many discovery programs. Cytosolic Glutathione S-Transferases (GSTs) can catalyze the attack of glutathione (GSH) on the strained ring without prior P450 bioactivation.[1][2][3]

    • Mechanism:[1][2][3][4][5][6][7] Protonation of the azetidine nitrogen

      
       Nucleophilic attack by 
      
      
      
      at the
      
      
      -carbon
      
      
      Ring opening to form a reactive amino-thioether conjugate.[2][3]
    • Case Study:AZD1979 .[1] AstraZeneca researchers identified that this azetidine-containing antagonist underwent rapid GST-mediated ring opening in human hepatocytes, a pathway missed in standard microsomal assays (which lack cytosolic GSTs).

Cyclobutylamine: The "Lipophilic" Liability

Cyclobutylamines behave more like standard alkyl chains but with restricted conformation. They lack the inherent reactivity of the azetidine ring toward nucleophiles but are "grease balls" for CYP450 enzymes.

Primary Clearance Pathways:

  • Ring Hydroxylation (Major): CYP450 enzymes (specifically CYP3A4 and CYP2D6) readily hydroxylate the "back" of the ring (C3 position) or the C2 position. The trans-3-hydroxy metabolite is often the dominant species.[8][9]

  • N-Dealkylation (Moderate): If the amine is secondary or tertiary, oxidative cleavage of the N-C bond occurs.

  • Ring Scission (Rare): Unlike cyclopropylamines, which are notorious mechanism-based inhibitors (suicide substrates) that open via radical mechanisms to covalently modify heme, cyclobutylamines are generally stable to radical ring opening.

Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicFate Substrate_Az Azetidine Scaffold Lactam Lactam Formation (CYP450 / AO) [Minor Pathway] Substrate_Az->Lactam Slow $\alpha$-C oxidation RingOpen Nucleophilic Ring Opening (GST + GSH) [Major Liability] Substrate_Az->RingOpen Strain-relief driven (Cytosolic) NOxide N-Oxidation (FMO) Substrate_Az->NOxide Direct N-oxidation Substrate_CB Cyclobutylamine Scaffold Hydroxyl C-Hydroxylation (CYP450) [Major Pathway] Substrate_CB->Hydroxyl Lipophilic attack (Microsomal) Dealkyl N-Dealkylation (CYP450) Substrate_CB->Dealkyl Standard clearance Scission Radical Ring Scission (Rare/Stable) Substrate_CB->Scission High activation barrier

Figure 1: Divergent metabolic pathways. Note that Azetidine's primary risk is cytosolic (GST), while Cyclobutylamine's risk is microsomal (CYP).

Comparative Data Analysis

The table below synthesizes data from bioisosteric replacement studies (e.g., Vertex, AstraZeneca) to highlight the shift in properties when swapping a cyclobutane for an azetidine.

ParameterCyclobutylamineAzetidineVerdict
Intrinsic Clearance (

)
High (driven by lipophilicity)Low/Medium (driven by polarity)Azetidine usually improves metabolic stability if GST liability is low.
Microsomal Stability (

)
Low (rapid hydroxylation)High (resistant to CYP)Azetidine appears superior in microsomes (Caution: False Positive risk).
Hepatocyte Stability Correlates with microsomesLower than microsomes Hepatocytes contain GSTs; Azetidine may degrade here while stable in microsomes.
Reactive Metabolites Low risk (stable radical)High risk (GSH adducts)Azetidine requires GSH trapping studies.
hERG Inhibition High (Lipophilic amine)Low (Polar amine)Azetidine reduces cardiac safety risk.

Experimental Protocols

To accurately differentiate between these scaffolds, a standard microsomal assay is insufficient. You must employ a Systemic Stability Workflow .

Protocol A: Differential Stability Assessment

Objective: Identify if clearance is CYP-mediated (microsomal) or Cytosolic (GST/AO).

  • Incubation Systems:

    • System A: Human Liver Microsomes (HLM) + NADPH (Detects CYP/FMO).

    • System B: Human Hepatocytes (Cryopreserved) (Detects CYP + GST + UGT).

    • System C: Cytosol + GSH (Detects GST-mediated ring opening).

  • Procedure:

    • Incubate test compound (

      
      ) at 
      
      
      
      .
    • Timepoints: 0, 15, 30, 60 min.

    • Quench with Acetonitrile containing Internal Standard.

  • Analysis:

    • Calculate

      
       for all systems.
      
    • Decision Logic:

      • If

        
        
        
        
        
        Clearance is likely CYP-driven (Typical for Cyclobutylamine ).
      • If

        
        
        
        
        
        Clearance is non-CYP (likely GST or AO). Suspect Azetidine ring opening .
Protocol B: Reactive Metabolite Trapping (GSH)

Objective: Confirm azetidine ring opening or reactive intermediate formation.

  • Reaction Mix:

    • Test Compound (

      
      ).
      
    • Human Liver Microsomes (1 mg/mL) OR S9 Fraction (2 mg/mL).

    • Glutathione (GSH) fortified at

      
      .
      
    • NADPH regenerating system.

  • Incubation: 60 minutes at

    
    .
    
  • Detection (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion of 272 Da (GSH fragment).

    • Specific Azetidine Signature: Look for

      
       (Direct GSH adduct) or 
      
      
      
      (Oxidative adduct).
    • Interpretation: A direct GSH adduct (

      
       Da) without oxygen insertion indicates direct nucleophilic ring opening (GST-mediated).
      

Strategic Recommendations

When to use Azetidine:
  • Goal: Lower LogD and reduce CYP-mediated clearance.

  • Context: You need to reduce hERG liability or improve solubility.

  • Precaution: You must screen for GSH adducts early. If ring opening is observed, substitute the N-substituent with an electron-withdrawing group (EWG) to reduce the basicity and reactivity of the ring, or add steric bulk at the

    
    -carbons (e.g., 2,2-dimethylazetidine) to block nucleophilic attack.
    
When to use Cyclobutylamine:
  • Goal: Maintain lipophilicity for brain penetration (CNS) or hydrophobic pocket filling.

  • Context: The target requires a neutral or less basic amine.

  • Precaution: Expect metabolic soft spots on the ring.[6][7] Block the C3 position with fluorine (

    
    ) or a methyl group to prevent hydroxylation.
    

References

  • Li, X. Q., et al. (2019).[3] "Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation." Drug Metabolism and Disposition, 47(11), 1240-1250. Link

  • Bai, G., et al. (2021).[7] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Link

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 54(22), 7772–7783. (Discusses comparative stability of strained rings). Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Foundational text on 4-membered heterocycle stability). Link

  • Efremov, I. V., et al. (2012). "Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Janus Kinase 1." Journal of Medicinal Chemistry, 55(21), 9069-9088. (Case study on azetidine optimization). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (3-(Azetidin-1-ylmethyl)phenyl)methanamine

[1] Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, EHS Officers, and Process Chemists Executive Summary & Chemical Identity (3-(Azetidin-1-ylmethyl)phenyl)methanamine is a dual-nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Operational Safety & Logistics Guide
Audience: Senior Researchers, EHS Officers, and Process Chemists

Executive Summary & Chemical Identity

(3-(Azetidin-1-ylmethyl)phenyl)methanamine is a dual-nitrogen building block characterized by a strained azetidine ring and a primary benzylic amine .[1] This structural combination creates a unique safety profile: the molecule is thermodynamically unstable (ring strain


) and kinetically reactive (nucleophilic amine).[1]

Effective disposal requires a protocol that prevents acid-catalyzed ring opening (which is highly exothermic) and uncontrolled polymerization .[1]

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Groups Azetidine (cyclic amine) + Primary AmineHigh Basicity;

absorption (carbamate formation).[1]
Reactivity High Ring Strain Susceptible to violent decomposition with strong acids or Lewis acids.[1]
Corrosivity Skin Corr.[1][2][3] 1B (Predicted) Causes severe burns; corrosive to mucous membranes.[1]
Physical State Viscous Oil or Low-Melting SolidMay adhere to container walls; difficult to transfer quantitatively.[1]
RCRA Status D002 (Corrosive) , Potentially D001Must be segregated from acidic and oxidative waste streams.[1]

Pre-Disposal Stabilization (The Self-Validating Protocol)

Do not simply discard this substance into a general organic waste drum.[1] The high local concentration of a strained base can trigger hotspots or polymerization if the drum contains acidic residues or alkyl halides.[1]

The "Dilute & Segregate" Strategy

The safest disposal method is incineration via a licensed contractor.[1] However, the material must be stabilized before it leaves your bench.[1]

Step 1: Stability Triage (Decision Matrix)

Before disposal, assess the physical state of the material using the following logic flow.

StabilityTriage Start Start: Waste Assessment StateCheck Visual Inspection Start->StateCheck Clear Clear Liquid/Solid (Stable) StateCheck->Clear No degradation Cloudy Cloudy/Precipitate (Polymerizing) StateCheck->Cloudy Viscous/Haze Old Old/Unknown Age (Peroxide Risk) StateCheck->Old >12 Months Action_Dilute Protocol A: Solvent Dilution (10%) Clear->Action_Dilute Action_Quench Protocol B: Controlled Quench Cloudy->Action_Quench Old->Action_Quench Disposal Segregated Disposal: Stream C (Basic Organic) Action_Dilute->Disposal Action_Quench->Disposal

Figure 1: Pre-treatment decision matrix. High-contrast nodes indicate critical decision points based on visual inspection of the compound.

Protocol A: Solvent Dilution (For Stable Material)

Use this for pure material or reaction mixtures.

  • Select Solvent: Use Isopropanol (IPA) or Ethanol .[1] Avoid chlorinated solvents (DCM/Chloroform) as azetidines can react with them over time to form quaternary ammonium salts (explosive potential upon heating).[1]

  • Dilution Factor: Dilute the amine to

    
     wt/vol. This acts as a heat sink.[1]
    
  • Container: Transfer to a High-Density Polyethylene (HDPE) container. Glass is acceptable but breakage risk is higher.

Protocol B: Controlled Quench (For Degraded/Polymerizing Material)

Use this if the material is heating up, viscous, or cloudy.

  • Cooling: Place the container in an ice bath (

    
    ).
    
  • Dilution: Add cold IPA slowly.

  • Neutralization (Optional but Risky): STOP. Do not neutralize with strong acid (HCl/

    
    ).[1] The heat of neutralization + ring opening energy can cause a "runaway."[1] If pH adjustment is strictly required by your waste contractor, use a weak, solid acid like Citric Acid  added portion-wise to the cold diluted solution.
    

Disposal Workflow & Segregation

The primary risk during disposal is incompatible mixing .[1] Azetidines are organic bases.[1][4] Mixing them with waste streams containing acid chlorides, anhydrides, or strong mineral acids will generate significant heat and pressure.[1]

Waste Stream Compatibility
Stream IDDescriptionCompatibilityReason
Stream A Halogenated Organics (DCM,

)
Avoid Risk of quaternization (N-alkylation) over long storage.[1]
Stream B Aqueous AcidicFORBIDDEN Exothermic ring opening; rapid heat generation.[1]
Stream C Non-Halogenated Organics / Bases PREFERRED Chemically compatible; suitable for incineration.[1]
Stream D OxidizersFORBIDDEN Fire hazard; amine oxidation.[1]
Operational Workflow

DisposalWorkflow Source Stabilized Waste (in IPA/EtOH) Segregation Segregation Point Source->Segregation Stream_Acid Acid Waste Stream Segregation->Stream_Acid NO (Exotherm) Stream_Base Organic Base Stream (Non-Halogenated) Segregation->Stream_Base YES Labeling Labeling: 'Flammable, Corrosive, Organic Amine' Stream_Base->Labeling Final High-Temp Incineration (Contractor) Labeling->Final

Figure 2: Segregation workflow emphasizing the critical avoidance of acidic waste streams.

Emergency Contingencies (Spill Management)

If a spill occurs, the high basicity and volatility of the amine require immediate action.

  • Evacuate & Ventilate: The benzylic amine moiety can be a respiratory irritant.[1]

  • PPE Upgrade: Switch to Laminate Film (Silver Shield) or thick Nitrile (

    
    ) gloves.[1] Standard latex is permeable to cyclic amines.[1]
    
  • Absorb, Don't Neutralize:

    • Do not throw solid acid (sodium bisulfate) directly onto a concentrated spill.[1]

    • Action: Cover with an inert absorbent (Vermiculite or dry sand).[1]

    • Why? This prevents the "boiling" effect of acid-base neutralization on the floor.[1]

  • Post-Cleanup Wash: Once the bulk liquid is absorbed and removed, wash the surface with a dilute (5%) Citric Acid solution to remove amine residues, followed by soap and water.[1]

Regulatory Compliance (RCRA & DOT)

When preparing the waste manifest, use the following classifications. Note: As a research intermediate, specific CAS-linked data may be sparse; classification is based on Functional Group SAR (Structure-Activity Relationship).[1]

  • Proper Shipping Name: Polyamines, liquid, corrosive, n.o.s. (contains (3-(Azetidin-1-ylmethyl)phenyl)methanamine).[1]

  • UN Number: UN 2735.[1]

  • Hazard Class: 8 (Corrosive).[1]

  • Packing Group: II (Medium Danger).[1]

  • EPA Waste Codes (RCRA):

    • D002: Corrosive (Aqueous pH

      
      , though usually disposed as organic solvent waste).[1]
      
    • D001: Ignitable (If diluted in IPA/EtOH).[1]

References

  • Vertex Pharmaceuticals. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC).[1] [Link]

  • Royal Society of Chemistry. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Organic & Biomolecular Chemistry. [Link]

  • US EPA. (2025). RCRA Regulations Title 40 CFR Parts 260-273.[1][5] Environmental Protection Agency.[1][5][6] [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of (3-(Azetidin-1-ylmethyl)phenyl)methanamine

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, (3-(Azetidin-1-ylmethyl)phenyl)methanamine, a compound featuri...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, (3-(Azetidin-1-ylmethyl)phenyl)methanamine, a compound featuring a reactive azetidine ring and an aromatic amine structure, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical classes.

Understanding the Hazard Profile
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling (3-(Azetidin-1-ylmethyl)phenyl)methanamine. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[1][5]

PPE CategoryRecommendation and Rationale
Eye and Face Protection Wear chemical safety goggles and a face shield. Aromatic amines can cause serious eye damage.[6][7][8]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile or neoprene). Breakthrough times for aromatic amines can vary, so it's crucial to select gloves with appropriate resistance.[9] Double-gloving is recommended for enhanced protection. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[7]
Body Protection A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[6][10]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If there is a risk of airborne exposure exceeding permissible limits, a NIOSH-approved respirator with organic vapor cartridges is required.[1][6][8]
Operational Plan: From Receipt to Disposal

A systematic approach to handling (3-(Azetidin-1-ylmethyl)phenyl)methanamine at every stage is critical for maintaining a safe laboratory environment.

Upon receipt, visually inspect the container for any signs of damage or leaks. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10][11] The storage area should be clearly labeled, and access should be restricted to authorized personnel. Keep containers tightly closed when not in use.[2][6][12]

All manipulations of (3-(Azetidin-1-ylmethyl)phenyl)methanamine should be performed within a properly functioning chemical fume hood.[11] Ensure that an emergency eyewash station and safety shower are readily accessible.[7] Avoid the generation of dusts or aerosols.[6][10] Use non-sparking tools and take precautionary measures against static discharge, as azetidine compounds can be flammable.[3][11][12]

Experimental Workflow for Handling (3-(Azetidin-1-ylmethyl)phenyl)methanamine

G Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container Tightly handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste per Guidelines clean2->clean3

Caption: A step-by-step workflow for the safe handling of (3-(Azetidin-1-ylmethyl)phenyl)methanamine.

In the event of a spill, evacuate the area immediately and alert colleagues.[11] For small spills, trained personnel wearing appropriate PPE can proceed with cleanup. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2][11][13] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[13] Do not use combustible materials like paper towels to absorb the spill. Ventilate the area and wash the spill site after material pickup is complete.[7] For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) department.

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6][14] Seek immediate medical attention.[4][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][14] Seek immediate medical attention.[4][14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration.[4][6] Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[6]

Disposal Plan: Ensuring Environmental Responsibility

All waste containing (3-(Azetidin-1-ylmethyl)phenyl)methanamine, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[15]

  • Waste Collection: Collect all hazardous waste in clearly labeled, sealed, and chemically compatible containers.[15]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[15] After triple-rinsing, the container can be disposed of according to institutional guidelines. For acutely toxic compounds, empty containers must be disposed of as hazardous waste without rinsing.[16] Given the potential hazards of this compound, a conservative approach would be to dispose of the empty container as hazardous waste.

  • Labeling and Storage: Label waste containers with "Hazardous Waste," the full chemical name, and associated hazards.[16] Store waste containers in a designated and properly ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with (3-(Azetidin-1-ylmethyl)phenyl)methanamine, fostering a secure and productive research environment.

References

  • What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.
  • Safety D
  • Azetidine hydrochloride. Apollo Scientific.
  • MATERIAL SAFETY DATA SHEET. Arysta LifeScience South Africa (Pty) Ltd.
  • Material Safety D
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • safety d
  • Personal Protective Equipment. US EPA.
  • Safety D
  • BLD Pharmatech Safety Data Sheet.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online.
  • Azetidine. Apollo Scientific.
  • SAFETY D
  • Safety Data Sheet in Accordance with regul
  • SAFETY D
  • SAFETY D
  • BLD Pharmatech Safety Data Sheet.
  • SAFETY D
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • MATERIAL SAFETY D
  • safety d
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin–Madison.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. University of Minnesota.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Azetidin-1-ylmethyl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3-(Azetidin-1-ylmethyl)phenyl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.